DYRKs-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H30ClN7O4 |
|---|---|
Molecular Weight |
588.1 g/mol |
IUPAC Name |
N-[5-[(3-amino-1-phenylpropyl)carbamoyl]-2-chlorophenyl]-2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C30H30ClN7O4/c31-23-9-6-18(27(39)34-24(10-11-32)17-4-2-1-3-5-17)13-25(23)35-28(40)22-12-19-14-33-30(37-26(19)36-29(22)41)38-15-20-7-8-21(16-38)42-20/h1-6,9,12-14,20-21,24H,7-8,10-11,15-16,32H2,(H,34,39)(H,35,40)(H,33,36,37,41) |
InChI Key |
MRWURALZVKJHPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=NC=C4C=C(C(=O)NC4=N3)C(=O)NC5=C(C=CC(=C5)C(=O)NC(CCN)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of DYRKs-IN-1: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Their dysregulation is implicated in pathologies ranging from neurodegenerative diseases like Alzheimer's to various forms of cancer. This has positioned the DYRK family, particularly DYRK1A and DYRK1B, as compelling targets for therapeutic intervention. DYRKs-IN-1 has emerged as a potent, small-molecule inhibitor of this kinase family, serving as a valuable chemical probe for elucidating DYRK biology and as a lead scaffold for drug discovery programs. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, complete with detailed experimental methodologies and pathway visualizations to support further research and development.
Introduction to the DYRK Kinase Family
The DYRK family belongs to the CMGC group of kinases and is unique in its activation mechanism. DYRKs autophosphorylate a conserved tyrosine residue in their activation loop during translation, which renders them constitutively active to phosphorylate downstream substrates on serine and threonine residues.[1] This dual-specificity nature is central to their function.
-
DYRK1A: Located on chromosome 21, its overexpression is a key factor in the pathology of Down syndrome. It is also linked to Alzheimer's disease through its role in phosphorylating Tau and influencing amyloid precursor protein processing.[1]
-
DYRK1B: This paralog is closely related to DYRK1A and is implicated in cell cycle control and quiescence. Its overexpression has been noted in several cancers, where it can promote cell survival and resistance to apoptosis.[1]
Given their involvement in significant human diseases, the development of selective inhibitors is of high therapeutic interest. This compound, a compound from a pyrido[2,3-d]pyrimidine series, was identified as a potent inhibitor of both DYRK1A and DYRK1B.[2]
Discovery and Characterization of this compound
This compound was discovered through the systematic exploration and structure-activity relationship (SAR) analysis of a novel series of pyrido[2,3-d]pyrimidine inhibitors.[2] The development process focused on identifying compounds with high potency for DYRK1A and DYRK1B. This compound, identified as compound 30 in the original publication, demonstrated low nanomolar efficacy in biochemical assays and potent anti-proliferative effects in a cancer cell line.[2]
Data Presentation: Potency and Activity
The inhibitory and cellular activities of this compound are summarized below. The data highlights its potent and dual inhibition of DYRK1A and DYRK1B.
| Target/Assay | Metric | Value (nM) | Reference |
| DYRK1A Kinase | IC50 | 5 | [2] |
| DYRK1B Kinase | IC50 | 8 | [2] |
| SW620 Cell Line | EC50 | 27 | [2] |
Synthesis of this compound
The synthesis of this compound is based on the construction of the core pyrido[2,3-d]pyrimidine-2,4-dione scaffold. While the precise, step-by-step protocol is detailed in the primary literature, a representative synthetic workflow involves the condensation of a 6-aminouracil derivative with a suitable aldehyde and a compound containing an active methylene group, followed by further modifications.[3][4][5]
Signaling Pathways and Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain and preventing the phosphorylation of downstream substrates. This inhibition impacts several critical signaling pathways.
Regulation of the Cell Cycle
DYRK1A and DYRK1B are key regulators of the G1/S phase transition. They directly phosphorylate Cyclin D1 at Threonine 286, which marks it for proteasomal degradation.[3][6] By inhibiting DYRK1A/B, this compound prevents Cyclin D1 degradation, thereby influencing cell cycle progression.
Regulation of NFAT Transcription Factors
DYRK1A acts as a negative regulator of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. In the nucleus, DYRK1A phosphorylates NFAT, which promotes its export to the cytoplasm, thus terminating NFAT-dependent gene transcription.[1][7][8] Inhibition of DYRK1A by this compound leads to the accumulation of active NFAT in the nucleus.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experiments cited in the characterization of this compound. Note: These are generalized protocols based on standard laboratory practices; for exact conditions, refer to the primary publication by Anderson K, et al.[2]
Protocol: Synthesis of Pyrido[2,3-d]pyrimidine Core
This protocol describes a general method for synthesizing the core scaffold of this compound.
-
Reaction Setup: In a round-bottom flask, combine 6-amino-1,3-dialkyluracil (1.0 eq), an appropriate aromatic aldehyde (1.1 eq), and malononitrile (1.1 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a base, such as piperidine (0.1 eq).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by vacuum filtration.
-
Purification: Wash the solid with cold ethanol and diethyl ether. If necessary, the crude product can be further purified by recrystallization or column chromatography on silica gel to yield the desired pyrido[2,3-d]pyrimidine core. Subsequent functionalization steps (e.g., amide couplings) are required to complete the synthesis of this compound.
Protocol: Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative method for determining the IC50 of an inhibitor against DYRK1A.[7]
-
Reagent Preparation:
-
Prepare a 1X Kinase Buffer solution (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a serial dilution of this compound in 100% DMSO, followed by an intermediate dilution in the 1X Kinase Buffer.
-
Prepare a 3X solution of DYRK1A enzyme and a Europium-labeled anti-tag antibody in 1X Kinase Buffer.
-
Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer.
-
-
Assay Plate Setup (384-well):
-
Add 5 µL of the serially diluted inhibitor solution to the assay wells.
-
Add 5 µL of the 3X Kinase/Antibody solution to all wells.
-
Initiate the reaction by adding 5 µL of the 3X Tracer solution to all wells. The final volume is 15 µL.
-
-
Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Potency Assay (MTT Assay in SW620 Cells)
This protocol outlines a method for determining the EC50 of this compound on the proliferation of the SW620 human colon cancer cell line.
-
Cell Seeding:
-
Culture SW620 cells in L-15 Medium supplemented with 10% Fetal Bovine Serum in a 37°C incubator without CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Allow cells to adhere by incubating overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for an additional 4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data to the vehicle control (as 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the EC50 value.
-
Conclusion
This compound is a potent and well-characterized inhibitor of DYRK1A and DYRK1B kinases. Its discovery has provided the research community with a critical tool to probe the complex biology regulated by these enzymes. The pyrido[2,3-d]pyrimidine scaffold represents a validated starting point for the development of next-generation inhibitors with improved selectivity and pharmacokinetic properties. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for scientists engaged in kinase research and for drug development professionals aiming to target the DYRK family for therapeutic benefit in oncology, neurodegeneration, and other disease areas.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis [mdpi.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of SW620 human colon cancer cells by upregulating miRNA-145 - PMC [pmc.ncbi.nlm.nih.gov]
DYRKs-IN-1: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a variety of cellular processes, including cell proliferation, differentiation, and survival.[1] The DYRK family consists of five members in mammals: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4.[2] Of these, DYRK1A is the most extensively studied, largely due to its location on chromosome 21 and its implication in the pathophysiology of Down syndrome.[1][3] Aberrant DYRK1A activity has also been linked to neurodegenerative diseases like Alzheimer's disease, as well as certain cancers.[3][4][5]
DYRKs are unusual in that they become active through autophosphorylation on a tyrosine residue within their activation loop during translation, after which they function as serine/threonine kinases.[1][2] This constitutive activity makes them attractive targets for therapeutic intervention. DYRKs-IN-1 is a potent inhibitor of the DYRK family, with nanomolar efficacy against DYRK1A and DYRK1B. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its inhibitory activity, the signaling pathways it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action: Competitive ATP Inhibition
This compound and its analogs function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the DYRK kinase domain, preventing the phosphorylation of its downstream substrates.[1] This mode of action is common for many kinase inhibitors and has been confirmed through structural studies, such as X-ray crystallography, of similar compounds bound to DYRK1A.
Quantitative Inhibitory Activity and Selectivity
This compound demonstrates potent inhibition of DYRK1A and DYRK1B. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). Furthermore, to assess the broader applicability and potential for off-target effects, inhibitors are often profiled against a large panel of kinases.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | DYRK1A | 5 | Biochemical Kinase Assay | |
| This compound | DYRK1B | 8 | Biochemical Kinase Assay | |
| Analog C17 | DYRK2 | ~17 | In vitro biochemical assay | [6] |
| Analog 34 | DYRK1A | <10 | Ambit Kinase Assay (0.4% activity remaining at 10 nM) | [5] |
| Analog 34 | DYRK1B | <10 | Ambit Kinase Assay (5% activity remaining at 10 nM) | [5] |
Table 1: Inhibitory potency of this compound and related analogs against target kinases. Data for this compound is from commercially available data sheets, while data for analogs provides context on the potency of similar chemical scaffolds.
To evaluate not just potency but also the drug-like properties of an inhibitor, metrics such as Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) are used.
| Compound | pIC50 (DYRK1A) | LE | LLE | Reference |
| Analog 9 | ~6.9 | 0.55 | 5.59 | [3] |
| Analog 10 | ~7.1 | 0.56 | 5.75 | [3] |
| Analog 11 | ~7.4 | 0.55 | 5.50 | [3] |
Table 2: Quantitative metrics for DYRK1A inhibitors from a representative chemical series. pIC50 is the negative logarithm of the IC50 value. LE and LLE are measures of the binding efficiency of a ligand.[3]
Modulated Signaling Pathways
The primary signaling pathway modulated by the inhibition of DYRK1A is the Calcineurin/NFAT pathway. DYRK1A also influences other critical cellular pathways.
The Calcineurin/NFAT Signaling Pathway
Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a key role in immune response and development.[7] In its inactive state, NFAT is phosphorylated and resides in the cytoplasm. Upon cellular stimulation that increases intracellular calcium levels, the phosphatase calcineurin is activated and dephosphorylates NFAT. This dephosphorylation exposes a nuclear localization signal, leading to NFAT's translocation into the nucleus, where it activates gene transcription.[8]
DYRK1A acts as a negative regulator of this pathway.[7] It phosphorylates NFAT at specific serine/proline-rich motifs, which primes it for subsequent phosphorylation by other kinases like GSK3β.[7] This re-phosphorylation promotes the nuclear export of NFAT, thereby terminating the signaling cascade.
By inhibiting DYRK1A, this compound prevents the phosphorylation-mediated nuclear export of NFAT. This leads to a sustained nuclear presence of activated NFAT and prolonged downstream gene expression.
References
- 1. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 2. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]
DYRKs-IN-1 Inhibitor: A Technical Guide to its Profile and Target Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitor DYRKs-IN-1, focusing on its target kinase profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of kinase inhibitor development, cancer biology, and neurodegenerative disease research.
Inhibitor Profile of this compound
This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with primary activity against DYRK1A and DYRK1B. These kinases are crucial regulators of a wide array of cellular processes, and their dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
Target Kinase Affinity
The primary targets of this compound are DYRK1A and DYRK1B. The inhibitor demonstrates high potency against these kinases, as evidenced by its low nanomolar half-maximal inhibitory concentrations (IC50).
| Target Kinase | IC50 (nM) |
| DYRK1A | 5 |
| DYRK1B | 8 |
Table 1: Primary target kinase inhibition data for this compound.
Kinase Selectivity Profile
While a comprehensive kinome-wide scan for this compound is not publicly available, the initial characterization indicates a degree of selectivity for the DYRK family. However, like many kinase inhibitors targeting the highly conserved ATP-binding pocket, off-target effects on other kinases, particularly within the CMGC (CDK, MAPK, GSK3, CLK) kinase group, are possible. Further extensive profiling is necessary to fully elucidate the selectivity of this compound. The development of highly selective inhibitors for DYRK1A and DYRK1B remains a significant challenge due to the high degree of homology within the kinase domains of this family.
Target Kinases and Signaling Pathways
DYRK1A and DYRK1B are serine/threonine kinases that play pivotal roles in cell proliferation, differentiation, and survival. Their inhibition by this compound can therefore have significant downstream effects on various signaling pathways implicated in disease.
DYRK1A Signaling Pathways
DYRK1A is a pleiotropic kinase involved in numerous cellular processes. In the context of cancer, it can act as both a tumor suppressor and an oncogene depending on the cellular context. It regulates key cancer-related pathways including cell cycle progression, DNA damage response, and receptor tyrosine kinase (RTK) signaling. In neurodegenerative diseases like Alzheimer's, DYRK1A is implicated in the hyperphosphorylation of tau protein.
DYRK1B Signaling Pathways in Cancer
DYRK1B is frequently overexpressed in various cancers and is associated with promoting cell survival and resistance to chemotherapy. It plays a crucial role in maintaining cancer cell quiescence, a state that allows them to evade therapies targeting rapidly dividing cells. DYRK1B is also involved in complex crosstalk with other major cancer signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/mTOR/AKT pathways.
An In-depth Technical Guide to the Inhibition of DYRK1A and DYRK1B by DYRKs-IN-1
A Comprehensive Analysis for Researchers and Drug Development Professionals
Dual-specificity tyrosine-phosphorylation-regulated kinases 1A (DYRK1A) and 1B (DYRK1B) are highly homologous serine/threonine kinases that play crucial roles in a multitude of cellular processes. Their dysregulation has been implicated in various pathologies, including neurodegenerative diseases, metabolic disorders, and several types of cancer. This has rendered them attractive targets for therapeutic intervention. This technical guide provides a detailed overview of the inhibition of DYRK1A and DYRK1B by a representative potent and selective inhibitor, herein referred to as DYRKs-IN-1.
Quantitative Inhibitory Profile of this compound
This compound is a potent, ATP-competitive small molecule inhibitor of the Class I DYRK kinases, DYRK1A and DYRK1B. Its efficacy and selectivity have been characterized through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Kinase Target | This compound IC50 (nM) | Selectivity vs. DYRK2 | Reference |
| DYRK1A | 7 | >30-fold | |
| DYRK1B | 2.4 | >30-fold | |
| DYRK2 | >200 | N/A | |
| CLK1 | ~200 | N/A | |
| GSK3β | >1000 | N/A |
Note: The data presented is a composite representation from potent inhibitors like VER-239353, which exhibit high selectivity for DYRK1A/B.
Core Signaling Pathways Modulated by DYRK1A and DYRK1B
DYRK1A and DYRK1B are integral components of complex signaling networks that regulate fundamental cellular functions. Understanding these pathways is critical to elucidating the downstream consequences of their inhibition.
DYRK1A Signaling Cascade
DYRK1A is a pleiotropic kinase involved in neurodevelopment, cell cycle control, and apoptosis. One of its key roles is in the regulation of transcription factors and signaling intermediates. For instance, DYRK1A can phosphorylate and activate Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn activates the JNK signaling pathway, promoting apoptotic cell death under stress conditions. Furthermore, DYRK1A negatively regulates the transcription factor NFAT (Nuclear Factor of Activated T-cells) by phosphorylating it, which leads to its export from the nucleus, thereby inhibiting its transcriptional activity.
DYRK1B Signaling Network
DYRK1B is a key regulator of cell cycle entry and exit, and it has been increasingly implicated in cancer biology and metabolic diseases. It can promote cell survival by positively influencing the mTOR/AKT pathway. This can occur through interactions with the Hedgehog (Hh) signaling pathway, where DYRK1B enhances the stability of the GLI1 transcription factor via AKT-mediated phosphorylation. By inhibiting DYRK1B, this compound can disrupt these pro-survival signals.
Experimental Protocols for Kinase Inhibition Assays
The determination of IC50 values for inhibitors like this compound is fundamental to their characterization. Below is a detailed methodology for a typical in vitro kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Methodology for IC50 Determination
-
Preparation of Reagents:
-
Kinase Buffer: Prepare a suitable reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Enzyme: Reconstitute recombinant human DYRK1A or DYRK1B to a working concentration in kinase buffer. The final concentration should be optimized for linear reaction kinetics.
-
Substrate: Prepare a solution of a generic or specific peptide substrate (e.g., Woodtide) in kinase buffer.
-
ATP: Prepare a solution of ATP in kinase buffer. The concentration is typically set at or near the Km value for the specific kinase.
-
Inhibitor (this compound): Prepare a serial dilution series of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the inhibitor dilution or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add 10 µL of a 2.5x enzyme solution to each well.
-
Initiate the kinase reaction by adding 10 µL of a 2.5x substrate/ATP mixture to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Signal Detection (ADP-Glo™ Assay):
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal via coupled luciferase/luciferin reactions.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data with respect to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound represents a class of potent and selective inhibitors of DYRK1A and DYRK1B. Through competitive inhibition at the ATP-binding site, these molecules can effectively modulate critical signaling pathways such as the JNK and mTOR/AKT cascades. The robust methodologies available for in vitro kinase profiling allow for precise characterization of their inhibitory activity. As research continues to unravel the complex roles of DYRK1A and DYRK1B in disease, selective inhibitors will remain indispensable tools for both basic research and the development of novel therapeutic strategies.
An In-depth Technical Guide to the Function of DYRK Family Kinase Inhibitors in Fundamental Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide elucidates the role of the Dual-specificity tyrosine-regulated kinase (DYRK) family in essential cellular functions and the mechanistic impact of their inhibition, with a focus on the inhibitor DYRK1-IN-1 and other key modulators.
Introduction to the DYRK Family of Kinases
The Dual-specificity tyrosine-regulated kinases (DYRKs) are an evolutionarily conserved family of protein kinases, playing pivotal roles in a multitude of cellular processes.[1][2][3][4] In humans, this family comprises five members: DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4.[5][6] These kinases are unique in their activation mechanism; they undergo autophosphorylation on a conserved tyrosine residue in their activation loop during translation, which then enables them to phosphorylate their substrates on serine and threonine residues.[1][3][7] This dual-specificity in phosphorylation is a defining characteristic of the family.[8]
DYRKs are pleiotropic, meaning they influence a wide array of biological functions, including cell proliferation, differentiation, survival, and apoptosis.[3][5] Their expression and activity are tightly regulated, and dysregulation has been implicated in various pathologies, including neurodegenerative diseases like Alzheimer's and Down syndrome, as well as several types of cancer.[6][8][9] Consequently, the DYRK family, particularly DYRK1A and DYRK1B, has emerged as a significant target for therapeutic intervention.[5][10]
Role of DYRKs in Fundamental Cellular Processes
DYRK kinases are integral to the regulation of key cellular pathways, often acting as "priming" kinases that phosphorylate a substrate to enable subsequent phosphorylation by other kinases, such as GSK3β.[11]
Members of the DYRK family are crucial regulators of the cell cycle.[11]
-
DYRK1A and DYRK1B can negatively regulate the G1/S phase transition.[12] They achieve this by phosphorylating Cyclin D1 (CycD1) at threonine 286, which marks it for proteasomal degradation.[3][13] The resulting decrease in CycD1 levels leads to an extended G1 phase or cell cycle exit.[12][13]
-
Conversely, DYRK1B can stabilize the cyclin-dependent kinase inhibitor p27Kip1 by phosphorylating it on Serine 10, which promotes its nuclear retention and inhibitory function on CDK2, thereby helping to maintain a quiescent state.[3][11]
-
Inhibition of DYRK1A has been shown to increase CycD1 levels and promote cell proliferation in certain cell types, such as pancreatic β-cells and cardiomyocytes.[13][14][15]
DYRK kinases are also involved in signaling pathways that govern cell survival and death.
-
DYRK2 plays a role in the DNA damage response by phosphorylating p53 at Serine 46, which can induce apoptosis.[3][11]
-
DYRK1A has been shown to positively regulate the ASK1-JNK signaling pathway, which is involved in apoptotic cell death under various stress conditions.[16]
-
In some cancer contexts, DYRK1B promotes cell survival and chemoresistance by facilitating cell cycle exit into a quiescent state.[17]
DYRK1A is located on chromosome 21, and its overexpression is a key factor in the neuropathology of Down syndrome.[10][11]
-
It plays a critical role in brain development, regulating neuronal proliferation and differentiation.[6][9]
-
In neurodegenerative diseases like Alzheimer's, DYRK1A contributes to pathology by phosphorylating the Amyloid Precursor Protein (APP) and Tau protein.[8][10][18] DYRK1A phosphorylation of Tau can "prime" it for further phosphorylation by GSK-3β, promoting the formation of neurofibrillary tangles.[19]
DYRKs modulate the activity of several transcription factors, thereby influencing gene expression programs.
-
DYRK1A negatively regulates the Nuclear Factor of Activated T-cells (NFAT) by phosphorylating it, which promotes its export from the nucleus and terminates NFAT-dependent gene transcription.[1][12] Inhibition of DYRK1A can therefore lead to increased NFAT activity.[11]
-
DYRK1A can also phosphorylate the GLI1 transcription factor, a key component of the Hedgehog signaling pathway, promoting its nuclear import and activation.[12][20]
Pharmacological Inhibition of DYRKs: The Role of DYRKs-IN-1 and Other Modulators
Given the involvement of DYRKs in various diseases, significant effort has been dedicated to developing small molecule inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase's active site.[5]
DYRK1-IN-1 is a highly selective and ligand-efficient inhibitor of DYRK1A, with an IC50 value of 220 nM.[21][22] It serves as a chemical probe for studying the functions of DYRK1A and has potential applications in central nervous system research due to its predicted ability to penetrate the blood-brain barrier.[21][22]
Other notable DYRK inhibitors include:
-
Harmine: A natural β-carboline alkaloid that is a potent and selective DYRK1A inhibitor, widely used in preclinical research.[22][23] However, its utility is limited by off-target effects, notably the inhibition of monoamine oxidase A (MAO-A).[9]
-
GNF4877: A potent inhibitor of both DYRK1A (IC50 = 6 nM) and GSK3β (IC50 = 16 nM).[21][22]
-
Leucettine L41: A synthetic analog of a marine sponge compound that acts as a dual inhibitor of DYRK and CLK kinases.
-
EHT 1610: A potent inhibitor of both DYRK1A (IC50 = 0.36 nM) and DYRK1B (IC50 = 0.59 nM).[22]
The following table summarizes the inhibitory concentrations (IC50) of various compounds against DYRK family members and other relevant kinases.
| Inhibitor | Target Kinase | IC50 (nM) | Reference(s) |
| DYRK1-IN-1 | DYRK1A | 220 | [21][22] |
| Harmine | DYRK1A | ~40-80 | [22][23] |
| MAO-A | High Potency | [9] | |
| GNF4877 | DYRK1A | 6 | [21][22] |
| GSK3β | 16 | [21][22] | |
| EHT 1610 | DYRK1A | 0.36 | [22] |
| DYRK1B | 0.59 | [22] | |
| GNF2133 | DYRK1A | 6.2 | [22] |
| GSK3β | >50,000 | [22] | |
| JH-XIV-68-3 (3) | DYRK1A | 158 | |
| PST-001 | DYRK1A | 40 | [23] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and inhibition of DYRK kinases.
This assay measures the ability of a compound to displace a fluorescent tracer from the ATP-binding site of the kinase.
Materials:
-
DYRK1A enzyme (e.g., Thermo Fisher)[1]
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer 236[1]
-
1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[1]
-
Test compound (e.g., DYRK1-IN-1) serially diluted in DMSO
-
384-well plate
-
Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Procedure:
-
Prepare a 3X compound solution: Serially dilute the test compound in 1X Kinase Buffer A.
-
Prepare a 3X Kinase/Antibody solution: Dilute DYRK1A enzyme and Eu-anti-Tag antibody in 1X Kinase Buffer A to 3 times the final desired concentration (e.g., 15 nM kinase and 6 nM antibody).[1]
-
Prepare a 3X Tracer solution: Dilute the Kinase Tracer to 3 times the final desired concentration (e.g., 30 nM) in 1X Kinase Buffer A.[1]
-
Assay Assembly: In a 384-well plate, add 5 µL of the 3X compound solution, followed by 5 µL of the 3X Kinase/Antibody solution.
-
Initiate Reaction: Add 5 µL of the 3X Tracer solution to all wells. The final volume is 15 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission ratio of the acceptor (Alexa Fluor 647) to the donor (Europium).
-
Data Analysis: Calculate the percent inhibition based on controls (no inhibitor vs. fully inhibited). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity following inhibitor treatment.
Materials:
-
Cells of interest (e.g., HEK293, INS-1E)
-
96-well cell culture plate
-
Complete culture medium
-
DYRK inhibitor stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to attach overnight.
-
Compound Treatment: Treat cells with various concentrations of the DYRK inhibitor (and a vehicle control, e.g., 0.1% DMSO) for a desired period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18] Mix gently on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability.
This technique is used to detect changes in the protein levels of cell cycle regulators following DYRK inhibition.
Materials:
-
Cell lysates from inhibitor-treated and control cells
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Cyclin D1, anti-p27Kip1, anti-phospho-Cyclin D1 (Thr286), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with a DYRK inhibitor (e.g., Harmine) for various time points.[3] Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-Cyclin D1) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin).[21]
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key processes involving DYRK kinases and a general workflow for inhibitor characterization.
Caption: DYRK1A phosphorylates Cyclin D1, leading to its degradation and G1 arrest.
Caption: DYRK1A promotes the nuclear export of NFAT, terminating its activity.
Caption: Workflow for identifying and characterizing novel DYRK kinase inhibitors.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Selective inhibition of the kinase DYRK1A by targeting its folding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors | PLOS One [journals.plos.org]
- 9. DYRK1A Kinase Inhibitors Promote β-Cell Survival and Insulin Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Suppression of Cancer Cell Growth by Promoting Cyclin D1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NFATc1 phosphorylation by DYRK1A increases its protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Correction of cognitive deficits in mouse models of Down syndrome by a pharmacological inhibitor of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Nuclear Translocation and Activation of the Transcription Factor NFAT Is Blocked by Herpes Simplex Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 22. alzdiscovery.org [alzdiscovery.org]
- 23. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
DYRKs-IN-1: A Chemical Probe for Unraveling DYRK Kinase Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2] Dysregulation of DYRK activity has been implicated in various diseases, such as cancer, neurodegenerative disorders, and developmental abnormalities.[3][4] This has spurred the development of selective chemical probes to dissect the physiological and pathological functions of DYRK family members. DYRKs-IN-1 is a potent inhibitor of DYRK1A and DYRK1B, making it a valuable tool for investigating the biological roles of these key kinases.[3] This technical guide provides a comprehensive overview of this compound as a chemical probe, including its biochemical properties, recommended experimental protocols, and its application in studying DYRK-mediated signaling pathways.
Data Presentation
Biochemical Potency and Cellular Activity of this compound
The following table summarizes the known quantitative data for this compound, highlighting its high potency against its primary targets, DYRK1A and DYRK1B.
| Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference |
| DYRK1A | Biochemical | 5 | - | [3] |
| DYRK1B | Biochemical | 8 | - | [3] |
| SW 620 (Human Colon Tumor Cell Line) | Cellular | - | 27 | [3] |
Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases (e.g., KINOMEscan) is not publicly available at the time of this writing. Researchers should exercise caution and independently validate the selectivity of this compound for their specific application. For comparison, other selective DYRK1A inhibitors have shown varying degrees of off-target effects on other kinases, particularly within the CMGC kinase group (which includes CDKs, MAPKs, GSKs, and CLKs).[5][6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general framework for determining the IC50 of this compound against DYRK1A or DYRK1B in a biochemical assay.
Materials:
-
Recombinant human DYRK1A or DYRK1B enzyme
-
DYRKtide substrate (or other suitable peptide substrate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
ATP
-
96-well or 384-well plates (white, low-volume)
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute into the kinase buffer. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the assay plate.
-
Prepare the kinase/substrate solution by diluting the DYRK enzyme and substrate in the kinase buffer. Add this solution to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for the specific DYRK isoform.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent, incubating, and then adding Kinase Detection Reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)
This protocol describes a method to quantify the engagement of this compound with DYRK1A in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding DYRK1A-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor (Promega)
-
Opti-MEM™ I Reduced Serum Medium
-
This compound (dissolved in DMSO)
-
96-well or 384-well plates (white, tissue culture-treated)
Procedure:
-
Seed HEK293 cells into the assay plate and transfect with the DYRK1A-NanoLuc® fusion plasmid according to the manufacturer's protocol.
-
After 24 hours, prepare serial dilutions of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer/Extracellular NanoLuc® Inhibitor solution in Opti-MEM™.
-
Remove the culture medium from the cells and add the diluted this compound or DMSO control.
-
Immediately add the NanoBRET™ Tracer/Inhibitor solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (NanoLuc®, 460 nm) and acceptor (Tracer, >600 nm) emission.
-
Calculate the BRET ratio and plot the data against the this compound concentration to determine the cellular EC50 for target engagement.
Mandatory Visualization
DYRK1A-Mediated Regulation of NFAT Signaling
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a critical role in immune responses and other cellular processes. The activity of NFAT is tightly regulated by its phosphorylation state, which controls its subcellular localization. DYRK1A is a key kinase that phosphorylates NFAT, leading to its nuclear export and inactivation.[7]
Caption: DYRK1A negatively regulates NFAT signaling by promoting its nuclear export.
Experimental Workflow for Assessing this compound on NFAT Nuclear Translocation
This workflow outlines a typical immunofluorescence-based experiment to investigate the effect of this compound on the subcellular localization of NFAT.
Caption: Workflow for analyzing NFAT nuclear translocation upon this compound treatment.
Conclusion
This compound is a potent and valuable chemical probe for investigating the functions of DYRK1A and DYRK1B kinases. Its high potency allows for the effective inhibition of these kinases in both biochemical and cellular contexts. By utilizing the experimental protocols and understanding the signaling pathways outlined in this guide, researchers can effectively employ this compound to elucidate the complex roles of DYRK kinases in health and disease, and to explore their potential as therapeutic targets. As with any chemical probe, careful experimental design and validation, including assessment of off-target effects in the specific system of study, are crucial for robust and reliable results.
References
- 1. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
DYRKs-IN-1: A Potent Kinase Inhibitor for the Investigation of Hedgehog Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of enzymes that play crucial roles in various cellular processes, including the regulation of key signaling pathways. Notably, DYRK1A and DYRK1B have been identified as significant modulators of the Hedgehog (Hh) signaling pathway, a critical cascade in embryonic development and oncogenesis. DYRKs-IN-1 is a potent small molecule inhibitor of DYRK1A and DYRK1B. This technical guide provides a comprehensive overview of this compound, its biochemical properties, and its inferred role in the regulation of the Hedgehog signaling pathway. Detailed experimental protocols and data presentation are included to facilitate further research into the therapeutic potential of targeting DYRK kinases in Hedgehog-driven diseases.
Introduction to DYRKs and the Hedgehog Signaling Pathway
The DYRK family of protein kinases are unique in their ability to autophosphorylate a tyrosine residue in their activation loop, which subsequently allows them to phosphorylate other substrate proteins on serine and threonine residues.[1] This dual-specificity is critical to their function in regulating a multitude of cellular processes. Among the five members of the DYRK family, DYRK1A and DYRK1B are the most extensively studied.
The Hedgehog (Hh) signaling pathway is a highly conserved signaling cascade essential for embryonic development, tissue homeostasis, and stem cell maintenance.[2][3] Aberrant activation of the Hh pathway is implicated in the pathogenesis of several cancers, including basal cell carcinoma and medulloblastoma.[4] The key effectors of the Hh pathway are the GLI family of zinc-finger transcription factors (GLI1, GLI2, and GLI3). In the absence of an Hh ligand, the transmembrane protein Patched (PTCH) inhibits Smoothened (SMO), leading to the proteolytic processing of GLI proteins into repressor forms. Upon Hh ligand binding to PTCH, the inhibition of SMO is relieved, allowing for the stabilization and nuclear translocation of GLI activator proteins, which then induce the transcription of Hh target genes.[5]
The Role of DYRK1A and DYRK1B in Hedgehog Signaling
DYRK1A and DYRK1B have been shown to have a complex and sometimes contradictory role in the regulation of the Hedgehog pathway.[2][6]
-
Positive Regulation: DYRK1A can enhance GLI1-dependent gene transcription.[7] This is achieved, in part, by promoting the nuclear retention of GLI1.[5][7] DYRK1A has been shown to directly phosphorylate GLI1, which is thought to be a mechanism for enhancing its transcriptional activity.[5]
-
Negative Regulation: Conversely, there is evidence to suggest that DYRK1B can suppress canonical, SMO-initiated Hedgehog signaling.[6] However, it can also promote the stability of the GLI1 protein in a non-canonical fashion, potentially through the activation of the PI3K/AKT pathway.[6]
This dual functionality suggests that the impact of DYRK kinases on Hedgehog signaling is context-dependent, likely influenced by the specific cellular environment and the mode of pathway activation.
This compound: A Potent Inhibitor of DYRK1A and DYRK1B
This compound is a small molecule inhibitor with high potency against the class I DYRK kinases, DYRK1A and DYRK1B. Its chemical and pharmacological properties are summarized in the tables below.
Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₀H₃₀ClN₇O₄ |
| Molecular Weight | 588.06 g/mol |
| CAS Number | 1387090-01-8 (free base) |
| Form | Available as free base and hydrochloride salt |
In Vitro Potency of this compound
| Target | IC₅₀ (nM) | Reference |
| DYRK1A | 5 | [7] |
| DYRK1B | 8 | [7] |
| Cell Line | EC₅₀ (nM) | Notes | Reference |
| SW620 (Human Colon Tumor) | 27 | Demonstrates anti-tumor activity. |
Given its potent inhibition of DYRK1A and DYRK1B, this compound is a valuable chemical probe to investigate the role of these kinases in cellular signaling, including the Hedgehog pathway. Although direct studies of this compound on the Hedgehog pathway are not yet published, its known activity against DYRK1A and DYRK1B allows for the formulation of a strong hypothesis regarding its potential effects.
Visualizing the Role of DYRKs in the Hedgehog Signaling Pathway
The following diagrams illustrate the canonical Hedgehog signaling pathway and the points at which DYRK1A and DYRK1B are thought to exert their regulatory influence.
Caption: The Hedgehog signaling pathway and points of regulation by DYRK1A and DYRK1B.
Experimental Protocols for Investigating this compound in Hedgehog Signaling
The following protocols are designed to enable researchers to investigate the effects of this compound on the Hedgehog signaling pathway.
Workflow for Investigating this compound Effects
Caption: General experimental workflow for studying the effects of this compound.
Detailed Protocol: Western Blot Analysis of Hedgehog Pathway Proteins
This protocol details the steps to analyze the protein levels of key Hedgehog pathway components, such as GLI1 and SUFU, following treatment with this compound.
Materials:
-
Cell lines responsive to Hedgehog signaling (e.g., NIH/3T3, Daoy medulloblastoma cells)
-
This compound (and vehicle control, e.g., DMSO)
-
Hedgehog pathway agonist (e.g., SAG or Shh-conditioned media)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GLI1, anti-SUFU, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM) or vehicle control for 1-2 hours.
-
Stimulate the cells with a Hedgehog pathway agonist (e.g., 100 nM SAG) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
-
Detailed Protocol: GLI-Luciferase Reporter Assay
This assay measures the transcriptional activity of GLI proteins.
Materials:
-
Cells stably or transiently transfected with a GLI-responsive luciferase reporter construct (e.g., 8xGli-BS-luc) and a control reporter (e.g., Renilla luciferase).
-
This compound
-
Hedgehog pathway agonist (e.g., SAG)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Plating and Transfection (if necessary):
-
Plate cells in a 96-well plate.
-
If not using a stable cell line, transfect the cells with the reporter plasmids.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with this compound or vehicle for 1-2 hours.
-
Stimulate with a Hedgehog agonist for 24-48 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay system.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity between different treatment groups.
-
Detailed Protocol: Co-Immunoprecipitation of GLI1 and SUFU
This protocol is used to assess the interaction between GLI1 and its negative regulator, SUFU.
Materials:
-
Cells expressing endogenous or tagged GLI1 and SUFU.
-
This compound
-
Hedgehog pathway agonist (e.g., SAG)
-
Co-immunoprecipitation lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-GLI1 or anti-tag)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Antibodies for Western blotting (anti-GLI1 and anti-SUFU)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a Hedgehog agonist as described for the Western blot protocol.
-
Lyse the cells with co-immunoprecipitation lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting using antibodies against both GLI1 and SUFU.
-
Conclusion and Future Directions
This compound is a potent and valuable tool for dissecting the role of DYRK1A and DYRK1B in cellular signaling. While its direct effects on the Hedgehog pathway have yet to be explicitly documented in published literature, its known inhibitory profile against key regulators of this pathway strongly suggests its potential as a modulator of Hedgehog-dependent processes. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the impact of this compound on GLI transcription factors and the overall Hedgehog signaling cascade. Such studies will be crucial in validating the therapeutic potential of targeting DYRK kinases in cancers and other diseases characterized by aberrant Hedgehog signaling. Future research should focus on in vivo studies to assess the efficacy and safety of this compound or its analogs in preclinical models of Hedgehog-driven diseases.
References
- 1. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hedgehog Signaling and Truncated GLI1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1B blocks canonical and promotes non-canonical Hedgehog signaling through activation of the mTOR/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Gli1 transcriptional activity in the nucleus by Dyrk1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting GLI Transcription Factors in Cancer | MDPI [mdpi.com]
- 7. DYRK1B as therapeutic target in Hedgehog/GLI-dependent cancer cells with Smoothened inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Kinase Assay Protocols for DYRKs-IN-1
Introduction
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of serine/threonine kinases that play crucial roles in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction.[1][2][3] This family requires autophosphorylation on a conserved tyrosine residue for catalytic activity, after which they phosphorylate their substrates on serine or threonine residues.[2][4] The human DYRK family is divided into two main classes: Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4).[3][4]
Notably, DYRK1A has been implicated in the pathology of Down syndrome and neurodegenerative conditions like Alzheimer's disease, while DYRK1B is linked to certain cancers and metabolic syndrome.[5][6][7] This makes the DYRK family an attractive target for therapeutic intervention.[7][8] DYRKs-IN-1 is a potent small-molecule inhibitor targeting the DYRK family, demonstrating significant potential for research and drug development.[9]
This document provides detailed protocols for conducting in vitro kinase assays to characterize the activity of this compound and similar inhibitors. It includes methods for both traditional radiometric assays and more modern non-radioactive techniques like ELISA and TR-FRET.
Quantitative Data Summary: this compound Inhibitory Activity
This compound demonstrates high potency and selectivity for Class I DYRK kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Kinase Target | Inhibitor | IC50 Value (nM) | Notes |
| DYRK1A | This compound | 5 | Potent inhibitor of DYRK1A.[9] |
| DYRK1B | This compound | 8 | Shows strong activity against DYRK1B.[9] |
| DYRK1B | AZ191 | 17 | For comparison, another known DYRK1B inhibitor.[2] |
| DYRK1A | AZ191 | 88 | Shows ~5-fold selectivity for DYRK1B over DYRK1A.[2] |
| DYRK2 | AZ191 | 1890 | Demonstrates high selectivity of AZ191 against Class II DYRKs.[2] |
| DYRK1A | SM07883 | 1.6 | Example of another potent, orally bioavailable DYRK1A inhibitor.[8] |
DYRK1A Signaling Pathway and Inhibition
DYRK1A is a pleiotropic kinase that phosphorylates a wide range of substrates, influencing various cellular outcomes.[3] Dysregulation of its activity is linked to several pathologies. The diagram below illustrates a simplified overview of key DYRK1A signaling pathways and the mechanism of action for an inhibitor like this compound.
General Experimental Workflow for In Vitro Kinase Assay
The process of determining an inhibitor's IC50 value follows a structured workflow, from reagent preparation to data analysis. This applies to various assay formats, including those detailed in the subsequent sections.
Experimental Protocols
The following are detailed protocols for three common types of in vitro kinase assays suitable for characterizing this compound.
Protocol 1: ELISA-Based Kinase Assay (Non-Radioactive)
This method relies on a phosphorylation site-specific antibody to detect the phosphorylated substrate, offering a safe and robust alternative to radioactive assays.[7]
Materials:
-
Recombinant human DYRK1A
-
DYRKtide peptide substrate (or similar)
-
96-well high-binding microplate
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[10]
-
ATP Solution (10 mM stock in H₂O)
-
This compound (10 mM stock in DMSO, serially diluted)
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% BSA in Wash Buffer)
Procedure:
-
Substrate Coating: Dilute the peptide substrate in PBS to 20 µg/mL. Add 50 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing and Blocking: Wash wells three times with Wash Buffer. Block by adding 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Kinase Reaction:
-
Wash the wells three times with Wash Buffer.
-
Prepare the reaction mix in each well:
-
40 µL Kinase Reaction Buffer.
-
5 µL of serially diluted this compound (or DMSO for control).
-
5 µL of DYRK1A enzyme (e.g., final concentration 5-10 nM).
-
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution (final concentration at or near the Kₘ for ATP, typically 10-50 µM).
-
Incubate for 60 minutes at 30°C.
-
-
Termination and Antibody Incubation:
-
Stop the reaction by washing the wells five times with Wash Buffer.
-
Add 50 µL of the phospho-specific primary antibody (diluted in Blocking Buffer) to each well. Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody and Detection:
-
Wash wells three times.
-
Add 50 µL of HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash wells five times.
-
Add 100 µL of TMB substrate. Incubate in the dark until color develops (5-20 minutes).
-
Add 50 µL of Stop Solution.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Radiometric [γ-³²P]ATP Filter Binding Assay
This classic method measures the direct incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate. It is highly sensitive and considered a gold standard.[11][12]
Materials:
-
Recombinant human DYRK1A
-
Kinase Assay Buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Cold ATP (10 mM stock)
-
This compound (serially diluted)
-
Phosphocellulose filter paper/plate (e.g., P81)
-
Stop Solution (e.g., 75 mM phosphoric acid)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a 50 µL reaction mix:
-
25 µL of 2x Kinase Assay Buffer.
-
5 µL of substrate solution (e.g., final concentration 0.2 mg/mL).
-
5 µL of serially diluted this compound.
-
5 µL of DYRK1A enzyme (final concentration 5-10 nM).
-
-
Pre-incubation: Incubate the mix for 10 minutes at room temperature.
-
Reaction Initiation: Start the reaction by adding 10 µL of ATP mix (containing cold ATP and [γ-³²P]ATP to achieve a final concentration near Kₘ and ~0.5 µCi per reaction).
-
Incubation: Incubate for 20-30 minutes at 30°C. Ensure the reaction is in the linear range.
-
Termination and Spotting: Stop the reaction by adding 25 µL of the mix onto a spot on the phosphocellulose filter paper. Allow it to air dry for a few minutes.
-
Washing: Wash the filter paper three times for 5-10 minutes each in a bath of 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Data Acquisition: Dry the filter paper (e.g., with ethanol or acetone) and place it in a vial with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
Protocol 3: TR-FRET Kinase Binding Assay (LanthaScreen™ Format)
This assay measures the displacement of a fluorescent tracer from the kinase's ATP-binding pocket by an inhibitor, enabling direct measurement of binding affinity. It is a homogenous (no-wash) assay suitable for high-throughput screening.[10]
Materials:
-
Europium (Eu)-labeled anti-tag antibody (specific to the tag on the recombinant kinase, e.g., anti-GST).
-
Tagged Recombinant DYRK1A (e.g., GST-DYRK1A).
-
Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive).
-
FRET Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
This compound (serially diluted).
-
Low-volume 384-well microplate.
Procedure:
-
Reagent Preparation: All reagents should be prepared at 3x the final desired concentration in FRET Kinase Buffer.
-
3x Inhibitor Solution: Prepare a serial dilution of this compound.
-
3x Kinase/Antibody Mix: Prepare a solution containing GST-DYRK1A and Eu-anti-GST antibody (e.g., 15 nM kinase and 6 nM antibody).[10]
-
3x Tracer Solution: Prepare a solution of the fluorescent tracer at its pre-determined optimal concentration (e.g., 90 nM).[10]
-
-
Assay Assembly: Add the components to a 384-well plate in the following order:
-
Add 5 µL of 3x Inhibitor Solution.
-
Add 5 µL of 3x Kinase/Antibody Mix.
-
Add 5 µL of 3x Tracer Solution.
-
The final volume will be 15 µL.
-
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) following excitation at ~340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in this ratio corresponds to the displacement of the tracer by the inhibitor.
Data Analysis and IC50 Calculation
For all protocols, the goal is to generate a dose-response curve.
-
Subtract the background signal (no enzyme control) from all data points.
-
Normalize the data by setting the "no inhibitor" (DMSO only) control as 100% activity and a "fully inhibited" control as 0% activity.
-
Plot the normalized percent activity (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
-
Fit the data using a non-linear regression model (e.g., four-parameter variable slope) to determine the IC50 value, which is the concentration of this compound that reduces kinase activity by 50%.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of a potent inhibitor of class 1 DYRK kinases as a suppressor of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for DYRKs-IN-1 in Cell Culture-Based Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Structures of Down syndrome kinases, DYRKs, reveal mechanisms of kinase activation and substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of the kinase DYRK1A by targeting its folding process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dosage of Dyrk1a shifts cells within a p21-cyclin D1 signaling map to control the decision to enter the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Optimal Concentration of DYRK1B Inhibitor AZ191 for Cell-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases involved in a multitude of cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1] Dysregulation of DYRK activity has been implicated in various diseases, such as cancer and neurodegenerative disorders.[1][2] AZ191 is a potent and selective inhibitor of DYRK1B, a member of the DYRK family.[3][4] Determining the optimal concentration of AZ191 for cell treatment is a critical first step in utilizing this inhibitor for in vitro studies. This document provides a comprehensive guide with detailed protocols to establish the ideal working concentration of AZ191 for achieving desired biological effects while minimizing off-target toxicity.
These application notes will guide the user through a series of experiments to:
-
Determine the cytotoxic effects of AZ191 and calculate its IC50 value.
-
Assess the inhibition of DYRK1B activity by monitoring the phosphorylation of downstream targets.
-
Analyze the phenotypic consequences of DYRK1B inhibition, such as cell cycle arrest.
Mechanism of Action and Signaling Pathway
DYRK1B is a serine/threonine kinase that plays a crucial role in cell cycle regulation.[4] It is known to phosphorylate and regulate the stability of key cell cycle proteins, including Cyclin D1.[3] By inhibiting DYRK1B, AZ191 can modulate the levels of these proteins and influence cell cycle progression.[3]
Below is a diagram illustrating the simplified signaling pathway involving DYRK1B and the mechanism of action for AZ191.
Caption: Simplified DYRK1B signaling pathway and the inhibitory action of AZ191.
Experimental Workflow
A systematic approach is necessary to determine the optimal concentration of a kinase inhibitor. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for determining the optimal inhibitor concentration.
Data Presentation
Table 1: Cytotoxicity of AZ191 on SW872 and SW982 Liposarcoma Cell Lines
| Cell Line | AZ191 Concentration (µM) | Incubation Time (days) | IC50 (µM) | Reference |
| SW872 | 0.01 - 60 | 5 | 3.183 | [5] |
| SW982 | 0.01 - 60 | 5 | 1.279 | [5] |
Table 2: In Vitro Kinase Inhibitory Activity of AZ191
| Kinase | IC50 (nM) | Selectivity vs. DYRK1B | Reference |
| DYRK1B | 17 | - | [3][4] |
| DYRK1A | 88 | ~5-fold | [3][4] |
| DYRK2 | 1890 | ~110-fold | [3][4] |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of AZ191, which is the concentration that inhibits cell growth by 50%.[6]
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
AZ191 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of complete medium.[7]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of AZ191 in complete medium. A common starting range is 0.01 to 100 µM.
-
Remove the medium from the wells and add 100 µL of the diluted AZ191 solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the AZ191 concentration.
-
Determine the IC50 value from the dose-response curve.[8]
-
Target Inhibition Assay Protocol (Western Blot for Phosphorylated Proteins)
This protocol assesses the ability of AZ191 to inhibit DYRK1B kinase activity by measuring the phosphorylation status of a downstream target, such as Cyclin D1 (at Thr286).[3]
Materials:
-
Cells treated with various concentrations of AZ191
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)[9]
-
Primary antibodies (anti-phospho-Cyclin D1 (Thr286), anti-total Cyclin D1, anti-DYRK1B, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with a range of non-toxic concentrations of AZ191 (determined from the MTT assay) for a specified time.
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.[9]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[9]
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for the total target protein and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Quantify the band intensities to determine the extent of target phosphorylation inhibition at different AZ191 concentrations.
-
Phenotypic Assay Protocol (Cell Cycle Analysis by Flow Cytometry)
This protocol analyzes the effect of AZ191 on cell cycle distribution. Inhibition of DYRK1B is expected to cause changes in the proportion of cells in different phases of the cell cycle.[10]
Materials:
-
Cells treated with various concentrations of AZ191
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)[11]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with a range of effective concentrations of AZ191 (determined from the target inhibition assay) for a specific duration (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells, and wash them with PBS.
-
-
Cell Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).[12]
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in PI staining solution containing RNase A to a concentration of approximately 1x10^6 cells/mL.[13]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
Conclusion
By following this comprehensive set of protocols, researchers can systematically determine the optimal concentration of the DYRK1B inhibitor AZ191 for their specific cell-based experiments. This involves establishing a therapeutic window by assessing cytotoxicity, confirming on-target activity through biochemical assays, and observing the desired phenotypic outcome. This methodical approach ensures the generation of reliable and reproducible data in studies investigating the biological roles of DYRK1B.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. What are DYRK1A inhibitors and how do they work? [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MTT assay and estimation of half-maximal inhibitory concentration (IC50) values [bio-protocol.org]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. corefacilities.iss.it [corefacilities.iss.it]
- 14. wp.uthscsa.edu [wp.uthscsa.edu]
Experimental design considerations for studies involving DYRKs-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments using DYRKs-IN-1, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). This document includes detailed protocols for key in vitro and in vivo assays, quantitative data for this compound and other relevant inhibitors, and diagrams of key signaling pathways affected by DYRK inhibition.
Introduction to this compound
This compound is a small molecule inhibitor that primarily targets DYRK1A and DYRK1B, members of the CMGC group of serine/threonine kinases.[1] These kinases are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and cell cycle control.[2][3] Dysregulation of DYRK kinase activity has been implicated in various diseases, including several types of cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[4][5] this compound typically functions by competing with ATP for binding to the kinase's active site, thereby preventing the phosphorylation of downstream substrates.[2]
Quantitative Data: Inhibitor Potency
The following tables summarize the in vitro potency of this compound and other selected DYRK inhibitors against their primary targets and their effective concentrations in cellular assays.
Table 1: In Vitro Kinase Inhibition (IC50)
| Compound | DYRK1A (nM) | DYRK1B (nM) | Other Kinases (nM) | Reference(s) |
| This compound | 5 | 8 | Not specified | [1] |
| Harmine | 22 | - | CLK1 (27) | [6] |
| Leucettine L41 | - | - | DYRK1A, CLK1 | [6] |
| GNF2133 | - | - | DYRK1A | [7] |
| AZ191 | - | < 30 | - | [8] |
| YK-2-69 | - | - | DYRK2 (IC50) | [9] |
| Compound 11 | - | - | DYRK1A (IC50 76) | [7] |
| Compound 12 | - | - | DYRK1A, DYRK1B, CLK1 | [10] |
| Compound 17 | - | - | DYRK1A, DYRK1B, CLK1, Haspin, CLK2 | [10] |
| CX-4945 | - | - | DYRK1A, CK2, CLK family | [11][12] |
| PST-001 | - | - | DYRK family | [13] |
Table 2: Cellular Activity (EC50/GI50)
| Compound | Cell Line | Assay Type | Effective Concentration (nM) | Reference(s) |
| This compound | SW620 (colon cancer) | Proliferation | 27 | [1] |
| Harmine | HNSCC cell lines | Proliferation | ~1000 | [11] |
| Compound 10 | CAL27 (HNSCC) | Proliferation | >1000 | [11] |
| OTS167 | HEK293T | DYRK-Luc Reporter | ~5 | [14] |
Experimental Protocols
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of this compound on kinase activity.
Protocol 3.1.1: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials:
-
Recombinant DYRK1A or DYRK1B enzyme
-
DYRKtide substrate (e.g., RRRFRPASPLRGPPK)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound (or other inhibitors)
-
Assay plates (white, 96- or 384-well)
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, ATP, and the DYRKtide substrate.
-
Add serial dilutions of this compound or vehicle control to the wells of the assay plate.
-
Add the recombinant DYRK enzyme to initiate the reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the inhibitor concentration versus the percentage of kinase activity.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the effects of this compound on cellular processes in a more physiologically relevant context.
Protocol 3.2.1: Cell Viability/Proliferation Assay (MTT)
The MTT assay measures cell metabolic activity as an indicator of cell viability and proliferation.[15]
-
Materials:
-
Cancer cell line of interest (e.g., SW620)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired duration (e.g., 48-72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[4]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
-
Protocol 3.2.2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17][18]
-
Materials:
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.[19]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube.[18]
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Protocol 3.2.3: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[20]
-
Materials:
-
Cells of interest
-
This compound
-
PBS
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for a duration relevant to cell cycle progression (e.g., 24 hours).
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
While vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.[20]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a solution containing RNase A and PI.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer using a linear scale for PI fluorescence.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
In Vivo Assays
In vivo studies are critical for evaluating the therapeutic potential and pharmacokinetic properties of this compound.
Protocol 3.3.1: Xenograft Mouse Model of Cancer
This model is used to assess the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., PANC-1, HCT-116)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle control via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. Dosing for novel DYRK1A inhibitors in mice has been reported, for example, at 100 mg/kg in the diet.[13]
-
Measure tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by DYRK kinases and a general workflow for screening DYRK inhibitors.
Caption: DYRK1B-mediated regulation of Cyclin D1 and p27Kip1.[3][21][22]
Caption: Regulation of NFAT signaling by DYRK1A.[23][24][25][26]
Caption: Interaction of DYRK1A with the p53 signaling pathway.[1][2][27][28][29]
References
- 1. Dyrk1A Phosphorylates p53 and Inhibits Proliferation of Embryonic Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Emerging role of DYRK family protein kinases as regulators of protein stability in cell cycle control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. What are DYRK1B inhibitors and how do they work? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alzdiscovery.org [alzdiscovery.org]
- 12. Novel DYRK1A Inhibitor Rescues Learning and Memory Deficits in a Mouse Model of Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. kumc.edu [kumc.edu]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Understanding the Roles of the Hedgehog Signaling Pathway during T-Cell Lymphopoiesis and in T-Cell Acute Lymphoblastic Leukemia (T-ALL) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mirk/dyrk1B kinase destabilizes cyclin D1 by phosphorylation at threonine 288 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ahajournals.org [ahajournals.org]
- 23. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. DYRK1A activates NFATC1 to increase glioblastoma migration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 27. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. p53 downregulates Down syndrome-associated DYRK1A through miR-1246 - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effects of DYRKs-IN-1 on SW620 Colon Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases implicated in various cellular processes, including cell cycle regulation, apoptosis, and signal transduction.[1] Notably, DYRK1A and DYRK1B have emerged as potential therapeutic targets in several cancers, including colorectal cancer.[1][2][3][4] Upregulation of DYRK1A has been observed in late-stage colorectal tumors and is associated with a poor prognosis.[1] DYRKs-IN-1 is a potent inhibitor of DYRK1A and DYRK1B, making it a valuable tool for investigating the therapeutic potential of targeting these kinases in colon cancer.
These application notes provide a comprehensive protocol for assessing the effects of this compound on the SW620 human colon adenocarcinoma cell line. The described methodologies cover the evaluation of cell viability, the induction of apoptosis, and the analysis of cell cycle distribution. Furthermore, a protocol for examining the impact of this compound on key signaling pathways via Western blotting is included.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on SW620 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 92.3 ± 5.1 |
| 0.5 | 75.8 ± 3.9 |
| 1.0 | 51.2 ± 4.2 |
| 5.0 | 28.7 ± 3.1 |
| 10.0 | 15.4 ± 2.5 |
Table 2: Apoptosis Induction by this compound in SW620 Cells (Annexin V/PI Staining)
| Treatment (24h) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 4.2 ± 1.1 | 2.1 ± 0.8 |
| This compound (IC50) | 25.6 ± 2.8 | 10.3 ± 1.5 |
Table 3: Cell Cycle Analysis of SW620 Cells Treated with this compound (PI Staining)
| Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 45.3 ± 3.2 | 30.1 ± 2.5 | 24.6 ± 2.1 |
| This compound (IC50) | 68.9 ± 4.1 | 15.7 ± 1.9 | 15.4 ± 1.8 |
Experimental Protocols
Cell Culture and Drug Treatment
Materials:
-
SW620 human colon adenocarcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Culture SW620 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For experiments, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis and cell cycle analysis).
-
Allow cells to adhere and reach 60-70% confluency.
-
Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Remove the existing medium and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the specified duration (e.g., 24, 48, or 72 hours) before proceeding with the respective assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is indicative of cell viability.[5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate reader
Protocol:
-
Seed SW620 cells in a 96-well plate and treat with varying concentrations of this compound as described above.[6]
-
After the incubation period (e.g., 72 hours), add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[8][9]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed SW620 cells in 6-well plates and treat with this compound (e.g., at its predetermined IC50 concentration) for 24 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.[10]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the samples by flow cytometry within one hour.[8] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.[12]
Materials:
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
70% cold ethanol
-
Flow cytometer
Protocol:
-
Seed SW620 cells in 6-well plates and treat with this compound (e.g., at its IC50 concentration) for 24 hours.
-
Harvest the cells and wash with PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell pellet to fix the cells.[10]
-
Incubate the cells at 4°C for at least 1 hour (or store at -20°C for longer periods).[10]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.[13][14]
-
Incubate for 30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DYRK1A, anti-phospho-Rb, anti-Cyclin D1, anti-p27, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Protocol:
-
Treat SW620 cells with this compound as described for other assays.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[16]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[16]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Experimental workflow for assessing this compound effects on SW620 cells.
Caption: Simplified signaling pathway affected by DYRK1A/B inhibition.
Caption: Logical flow of the protocol for assessing this compound effects.
References
- 1. A Bioinformatics Evaluation of the Role of Dual-Specificity Tyrosine-Regulated Kinases in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of DYRK1A/B Drives Endoplasmic Reticulum Stress-mediated Autophagic Cell Death Through Metabolic Reprogramming in Colorectal Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. bio-techne.com [bio-techne.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 15. medicine.uams.edu [medicine.uams.edu]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Techniques for Measuring DYRK1A Activity Following Inhibitor Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme implicated in a variety of cellular processes, including neuronal development, cell proliferation, and cell cycle regulation. Its dysregulation is associated with several pathological conditions, most notably Down syndrome and Alzheimer's disease. As such, DYRK1A has emerged as a significant therapeutic target, spurring the development of potent and selective inhibitors. Accurate and robust methods to quantify DYRK1A activity are paramount for the discovery and characterization of these inhibitors.
These application notes provide an overview of key techniques and detailed protocols for measuring DYRK1A activity in the presence of inhibitors. The methodologies cover in vitro biochemical assays, cell-based functional assays, and target engagement studies, offering a comprehensive toolkit for researchers in academic and industrial settings.
Data Presentation: Quantitative Analysis of DYRK1A Inhibitors
The following tables summarize the inhibitory activity of various compounds against DYRK1A, providing a comparative overview of their potency.
Table 1: In Vitro IC50 Values of Selected DYRK1A Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| Harmine | 107 | ELISA | [1] |
| EGCG | 215 | ELISA | [1] |
| Leucettine L41 | - | Not Specified | |
| GNF2133 | - | Not Specified | |
| SM07883 | 1.6 | Kinase Assay | |
| Lorecivivint (SM04690) | 26.9 | Kinase Assay | |
| FRTX-02 (VRN024219) | 2.9 | Kinase Assay | |
| ZDWX-25 | 227.97 | Kinase Assay | |
| Compound 62 | 28 | Not Specified | |
| AZD1080 | 2911 | In Vitro Assay | |
| SB-415286 | 445 | In Vitro Assay |
Table 2: Cell-Based Target Engagement and Activity of DYRK1A Inhibitors
| Inhibitor | Assay Type | Cell Line | Measured Parameter | Potency (nM) | Reference |
| EHT 5372 | Tau Phosphorylation | HEK293 | pS396-Tau reduction | IC50: 1700 | [2] |
| Next-Generation Inhibitors | NanoBRET™ | Not Specified | Target Engagement | 19 - 134 | [2] |
| Harmine | Tau Phosphorylation | HEK293 | Tau Phosphorylation Inhibition | IC50: 200 | [3] |
| Compound 11 | Tau Phosphorylation | HEK293 | Tau Phosphorylation Inhibition | IC50: 590 | [3] |
| Compound 95 | Tau Phosphorylation | HEK293 | Tau Phosphorylation Inhibition | IC50: 250 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess DYRK1A activity and inhibitor efficacy.
Protocol 1: In Vitro DYRK1A Kinase Activity Assay (ADP-Glo™)
This protocol outlines a luminescent-based assay to measure the amount of ADP produced during the kinase reaction, which is directly proportional to DYRK1A activity.[4]
Materials:
-
Recombinant DYRK1A enzyme
-
DYRKtide substrate (e.g., RRRFRPASPLRGPPK)[4]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DYRK1A inhibitor compounds
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 1X Kinase Reaction Buffer from a 5X stock.
-
Dilute recombinant DYRK1A and DYRKtide substrate to desired concentrations in 1X Kinase Reaction Buffer.
-
Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute further in 1X Kinase Reaction Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the inhibitor solution or vehicle (DMSO control).
-
Add 2.5 µL of the DYRK1A enzyme solution.
-
Initiate the reaction by adding 5 µL of the DYRKtide substrate and ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based DYRK1A Target Engagement (NanoBRET™)
This protocol describes a method to quantify the binding of an inhibitor to DYRK1A within living cells using Bioluminescence Resonance Energy Transfer (BRET).[5][6][7]
Materials:
-
HEK293 cells
-
NanoLuc®-DYRK1A fusion vector[7]
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-10[5]
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
DYRK1A inhibitor compounds
-
White, tissue culture-treated 384-well plates
-
BRET-capable plate reader
Procedure:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a suitable culture flask.
-
Transfect the cells with the NanoLuc®-DYRK1A fusion vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Setup:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into a 384-well plate.
-
Prepare serial dilutions of the inhibitor compounds in Opti-MEM™.
-
Add the inhibitor solutions to the wells.
-
-
Tracer Addition and BRET Measurement:
-
Add the NanoBRET™ Tracer K-10 to all wells at the pre-determined optimal concentration.[5]
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Prepare the detection reagent by diluting the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™.
-
Add the detection reagent to all wells.
-
Read the plate within 10 minutes on a BRET-capable plate reader, measuring both the donor (NanoLuc®, ~460 nm) and acceptor (Tracer, ~618 nm) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, representing the concentration at which the inhibitor displaces 50% of the tracer.
-
Protocol 3: Cellular Tau Phosphorylation Assay
This protocol details a method to assess the effect of DYRK1A inhibitors on the phosphorylation of its downstream substrate, Tau, in a cellular context.[2][8][9]
Materials:
-
HEK293 cells
-
Expression vectors for human Tau (e.g., Tau441) and DYRK1A
-
Transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Tau (specific for sites like pS396, pT212), anti-total-Tau, anti-DYRK1A, and anti-loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in 6-well plates.
-
Co-transfect the cells with the Tau and DYRK1A expression vectors using a suitable transfection reagent.
-
Allow the cells to express the proteins for 24 hours.
-
-
Inhibitor Treatment:
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibodies against phospho-Tau, total Tau, DYRK1A, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the phospho-Tau signal to the total Tau signal and then to the loading control.
-
Calculate the percentage of inhibition of Tau phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified DYRK1A signaling pathways.
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro DYRK1A kinase assay.
Experimental Workflow: Cell-Based Assay
Caption: General workflow for cell-based DYRK1A activity assays.
References
- 1. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. DYRK1A Kinase Enzyme System [promega.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. eubopen.org [eubopen.org]
- 7. NanoLuc®-DYRK1A Fusion Vector [promega.com]
- 8. Discovering a novel dual specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor and its impact on tau phosphorylation and amyloid-β formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DYRK1A-mediated hyperphosphorylation of Tau. A functional link between Down syndrome and Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of DYRKs-IN-1 in High-Throughput Screening (HTS) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases involved in a multitude of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of DYRKs, particularly DYRK1A and DYRK1B, has been implicated in various pathologies such as cancer, neurodegenerative diseases like Alzheimer's, and Down syndrome.[1][2] This has made them attractive targets for therapeutic intervention. DYRKs-IN-1 is a potent inhibitor of DYRK1A and DYRK1B, demonstrating significant potential for use in drug discovery and as a chemical probe to elucidate DYRK signaling pathways.[3] High-throughput screening (HTS) assays are essential for identifying and characterizing novel kinase inhibitors from large compound libraries. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays.
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant DYRK inhibitors identified in various screening assays.
| Compound | Target Kinase(s) | IC50 (nM) | Assay Type | Reference |
| This compound | DYRK1A | 5 | Biochemical Assay | [3] |
| DYRK1B | 8 | Biochemical Assay | [3] | |
| Harmine | DYRK1A | 245 | TR-FRET | [4] |
| ID-8 | DYRK1A | - | Phenotypic Screen | [5][6] |
| AZ191 | DYRK1B | < 30 | In vitro enzyme assay | [2] |
| DYRK1-IN-1 | DYRK1A | 220 | Phosphorylation Assay | [7] |
| HTS Assay Parameter | Value | Reference |
| TR-FRET Assay Z'-factor | 0.7 - 0.8 | [4] |
| ADP-Glo Assay Compound Concentration | 12.5 µM | [8] |
| TR-FRET Harmine Control Concentration | 6.7 µM | [4] |
Signaling Pathways Involving DYRKs
DYRK kinases are integral components of several critical signaling pathways. Understanding these pathways is crucial for designing relevant HTS assays and interpreting screening data.
DYRK1A and the NFAT Signaling Pathway
DYRK1A plays a crucial role in regulating the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. DYRK1A phosphorylates NFAT transcription factors, leading to their export from the nucleus and subsequent inactivation.[8] Inhibition of DYRK1A can, therefore, modulate NFAT-dependent gene expression.
DYRKs and the Hedgehog Signaling Pathway
DYRK kinases, including DYRK1A and DYRK1B, are known to modulate the Hedgehog (Hh) signaling pathway, which is critical during embryonic development and can be aberrantly activated in cancer. DYRKs can phosphorylate and regulate the activity of Gli transcription factors, the final effectors of the Hh pathway.
Experimental Protocols
Detailed methodologies for key HTS assays adaptable for screening this compound and other DYRK inhibitors are provided below.
Biochemical HTS Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET)
This protocol is adapted from a validated DYRK1A TR-FRET assay and is suitable for HTS.[4]
Principle: The assay measures the binding of a fluorescent tracer to the kinase. Inhibition of this binding by a compound like this compound results in a decrease in the FRET signal.
Materials:
-
DYRK1A-GST fusion protein (e.g., from Thermo Fisher Scientific)
-
Europium-anti-GST antibody (e.g., from Thermo Fisher Scientific)
-
Kinase Tracer 236 (e.g., from Thermo Fisher Scientific)
-
1X Kinase Buffer A (e.g., from Life Technologies)
-
This compound or other test compounds
-
384-well low-volume black plates
-
Plate reader with HTRF module
Protocol:
-
Reagent Preparation:
-
Prepare a 3X kinase/antibody solution containing 15 nM DYRK1A-GST and 6 nM Europium-anti-GST antibody in 1X Kinase Buffer A.
-
Prepare a 3X tracer solution containing 54 nM Kinase Tracer 236 in 1X Kinase Buffer A.
-
Prepare serial dilutions of this compound and other test compounds in 1X Kinase Buffer A.
-
-
Assay Procedure:
-
Dispense 5 µL of the compound solution into the wells of a 384-well plate.
-
Combine the 3X kinase/antibody solution and the 3X tracer solution at a 2:1 ratio and immediately dispense 10 µL of this mixture into each well.
-
The final volume in each well will be 15 µL, with final concentrations of 5 nM DYRK1A-GST, 2 nM antibody, and 18 nM tracer.
-
Centrifuge the plates briefly to ensure mixing.
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plates using a plate reader equipped for HTRF, with excitation at 340 nm and emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
-
Biochemical HTS Assay: ADP-Glo™ Kinase Assay
This protocol is based on a published HTS for DYRK1A inhibitors.[8]
Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. A decrease in luminescence indicates inhibition of the kinase by a compound like this compound.
Materials:
-
DYRK1A kinase
-
NFATc1 peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Reaction buffer (20 mM HEPES, 10 mM MgCl2, 50 µg/ml BSA, 1 mM DTT, pH 7.5)
-
This compound or other test compounds
-
1536-well white assay plates
-
Luminometer
Protocol:
-
Assay Plate Preparation:
-
Use 1536-well white assay plates pre-spotted with 2.5 nL of test compounds (final concentration of 12.5 µM).
-
-
Kinase Reaction:
-
Prepare a substrate solution containing 20 µM ATP and 22 µM NFATc1 peptide in reaction buffer.
-
Prepare an enzyme solution containing 2 ng of DYRK1A kinase in 20 mM HEPES, 10 mM MgCl2, pH 7.5.
-
Initiate the reaction by adding the substrate and enzyme solutions to the assay plate.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add an equal volume of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
A decrease in signal relative to the uninhibited control indicates kinase inhibition.
-
Concluding Remarks
This compound is a valuable tool for studying the function of DYRK kinases and for the discovery of novel therapeutic agents. The protocols and data presented here provide a comprehensive guide for the application of this compound in high-throughput screening assays. The adaptability of established HTS formats, such as TR-FRET and ADP-Glo™, allows for the robust and efficient screening of large compound libraries to identify new DYRK inhibitors. Careful assay design and validation are critical for the successful identification of high-quality hit compounds for further development.
References
- 1. Discovery of a novel DYRK1A inhibitor with neuroprotective activity by virtual screening and in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of DYRK1B as a substrate of ERK1/2 and characterisation of the kinase activity of DYRK1B mutants from cancer and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A High-Throughput Screen Identifies DYRK1A Inhibitor ID-8 that Stimulates Human Kidney Tubular Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AID 504441 - Dyrk1 A HTS Measured in Biochemical System Using Plate Reader - 2124-01_Inhibitor_SinglePoint_HTS_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation and Handling of DYRKs-IN-1 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Application Notes
DYRKs-IN-1 is a potent small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, with particularly strong activity against DYRK1A and DYRK1B.[1][2][3][4] The DYRK family of kinases are crucial regulators of a wide array of cellular processes, including cell proliferation, differentiation, survival, and cell cycle control.[5][6][7] These kinases are self-activated through autophosphorylation on a tyrosine residue, after which they phosphorylate target substrates on serine and threonine residues.[6][7]
Due to its role in fundamental signaling pathways, dysregulation of DYRK1A/B is implicated in various diseases, including several cancers and neurodegenerative disorders like Alzheimer's disease.[5] As an inhibitor, this compound serves as a critical research tool for investigating the roles of DYRK1A and DYRK1B in these pathways and as a potential starting point for therapeutic development.
This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for reliable and reproducible experimental results. The hydrochloride salt form of this compound is typically used as it offers enhanced stability and solubility compared to the free form.[2]
Signaling Pathway of DYRK1A Inhibition
The diagram below illustrates the mechanism of action for this compound within a simplified DYRK1A signaling cascade. DYRK1A, upon activation, influences multiple downstream targets that regulate cell cycle progression and transcription. This compound exerts its effect by directly inhibiting the kinase activity of DYRK1A.
Caption: Mechanism of this compound action on the DYRK1A signaling pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound hydrochloride, which is essential for accurate stock solution preparation.
Table 1: Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₃₁Cl₂N₇O₄ |
| Molecular Weight | 624.52 g/mol [1][8] |
| CAS Number | 1386980-55-7[1][8] |
| Appearance | Solid, Yellow to brown[1][8] |
| IC₅₀ (DYRK1A) | 5 nM[1][4][8] |
| IC₅₀ (DYRK1B) | 8 nM[1][4][8] |
Table 2: Solubility Data
| Solvent | Concentration | Remarks |
|---|---|---|
| DMSO | ≥ 31.25 mg/mL (≥ 50.04 mM)[1][8] | Requires warming to 60°C and ultrasonication for complete dissolution. Use newly opened, non-hygroscopic DMSO.[1][8] |
| Water | < 0.1 mg/mL[1][8] | Considered insoluble. |
Table 3: Recommended Storage Conditions
| Form | Temperature | Duration | Special Instructions |
|---|---|---|---|
| Solid Powder | 4°C | Refer to CoA | Store sealed, away from moisture.[1] |
| DMSO Stock Solution | -20°C | Up to 1 month[1][8] | Aliquot to avoid repeated freeze-thaw cycles. Store sealed. |
| DMSO Stock Solution | -80°C | Up to 6 months[1][8] | Preferred for long-term storage. Aliquot and store sealed. |
Table 4: Molarity Calculations for Stock Solutions in DMSO
| Target Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
|---|---|---|---|
| 1 mM | 0.625 mg | 3.123 mg | 6.245 mg |
| 5 mM | 3.123 mg | 15.613 mg | 31.226 mg |
| 10 mM | 6.245 mg | 31.226 mg | 62.452 mg |
| 50 mM | 31.226 mg | 156.130 mg | 312.260 mg |
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
This protocol details the steps to prepare a high-concentration stock solution of this compound hydrochloride in DMSO.
Materials:
-
This compound hydrochloride powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber, or foil-wrapped polypropylene microcentrifuge tubes
-
Water bath sonicator
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Before opening, allow the vial of this compound hydrochloride to warm to room temperature to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of powder (e.g., 6.25 mg for a 10 mM solution) using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh DMSO to the tube. For 6.25 mg of powder to make a 10 mM solution, add 1 mL of DMSO.
-
Dissolution:
-
Aliquoting: Once the solution is clear and homogenous, dispense it into single-use aliquots in sterile, properly labeled tubes. This practice is crucial to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][8]
Workflow for Stock Solution Preparation
The following diagram provides a visual summary of the experimental workflow.
Caption: Workflow for preparing this compound hydrochloride stock solution.
Safety and Handling Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound hydrochloride before use for complete safety and handling information.
-
Dispose of chemical waste according to your institution's guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 4. This compound hydrochloride|CAS 1386980-55-7|DC Chemicals [dcchemicals.com]
- 5. What are DYRK inhibitors and how do they work? [synapse.patsnap.com]
- 6. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of DYRKs-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of DYRK family inhibitors, with a focus on DYRKs-IN-1 and its analogs. The information compiled is intended to guide researchers in designing and executing animal studies to evaluate the efficacy and pharmacokinetics of these compounds.
Introduction to this compound and its In Vivo Applications
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases implicated in various cellular processes, including cell proliferation, differentiation, and survival.[1] Dysregulation of DYRKs, particularly DYRK1A, has been linked to several diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as certain types of cancer.[1][2] this compound and other potent inhibitors of this kinase family are valuable tools for studying their physiological roles and for assessing their therapeutic potential in preclinical animal models.
These inhibitors have been investigated in various animal models, including Drosophila melanogaster and mice, to explore their effects on disease-related phenotypes. Administration routes vary depending on the animal model and the specific inhibitor, ranging from feeding in flies to oral gavage, intraperitoneal injections, and continuous infusion via osmotic pumps in rodents.
Quantitative Data Summary
The following tables summarize the available quantitative data on the in vivo administration of various DYRK inhibitors in animal models.
Table 1: In Vivo Efficacy of DYRK Inhibitors
| Inhibitor | Animal Model | Disease Model | Administration Route | Dose | Treatment Duration | Efficacy Outcome | Reference |
| DYR219 | Drosophila melanogaster | Tauopathy | Feeding | 304 µM | Throughout development and adulthood | ~10-20% increase in eye size, significant increase in climbing performance, extended lifespan, rescued memory deficits.[3][4] | [3][4] |
| DYR533 | Drosophila melanogaster | Aβ Toxicity | Feeding | 248 µM | Throughout development and adulthood | Extended lifespan, rescued memory deficits.[3][5] | [3][5] |
| Leucettinib-21 | Ts65Dn Mouse | Down Syndrome | Oral Gavage | 0.4 mg/kg/day | 10 days | Corrected memory disorders.[6] | [6] |
| A Dyrk1 inhibitor | 3xTg-AD Mouse | Alzheimer's Disease | Not specified | Not specified | 8 weeks | Reversed cognitive deficits, reduced Aβ and tau pathology.[7] | [7] |
| L41 | APP/PS1 Mouse | Alzheimer's Disease | Intraperitoneal Injection | Not specified | Not specified | Improved synaptic plasticity and rescued memory functions.[8] | [8] |
Table 2: Pharmacokinetic Parameters of DYRK Inhibitors
| Inhibitor | Animal Model | Administration Route | Tmax | Cmax | Half-life (t1/2) | Oral Bioavailability (%) | Reference |
| SM07883 | Mouse | Oral | Not specified | Not specified | 3.3 hours | 92% | [9] |
| SM07883 | Monkey | Oral | Not specified | Not specified | Not specified | 109% | [9] |
| PST-001 | Not specified | Not specified | Not specified | Not specified | Not specified | 21% | [2] |
| Oryzalin | Mouse | Intraperitoneal | Not specified | Up to 25 µg/mL | 14.3 hours | Not applicable | [10] |
Experimental Protocols
This section provides detailed methodologies for the in vivo administration of selected DYRK inhibitors.
Protocol 1: Administration of DYR219 and DYR533 to Drosophila melanogaster via Feeding
Objective: To assess the effect of DYRK1A inhibitors on neurodegenerative phenotypes in a fly model.
Materials:
-
DYR219 or DYR533
-
Standard cornmeal-yeast-agar fly food
-
Solvent for inhibitor (e.g., DMSO, ethanol - Note: The specific vehicle was not explicitly stated in the primary reference and should be optimized and reported)
-
Drosophila melanogaster models of neurodegeneration (e.g., expressing human Tau or Aβ)
-
Control flies (e.g., driver line crossed with wild-type)
Procedure:
-
Prepare a stock solution of DYR219 or DYR533 in a suitable solvent.
-
Prepare standard fly food and cool it to a temperature that will not degrade the inhibitor (typically around 50-60°C).
-
Add the inhibitor stock solution to the molten food to achieve the desired final concentration (e.g., 304 µM for DYR219, 248 µM for DYR533).[4] Ensure thorough mixing.
-
Prepare control food by adding an equivalent volume of the solvent to a separate batch of molten food.
-
Dispense the food into vials and allow it to solidify.
-
Place the flies on the drug-containing or control food.
-
Maintain the flies on the respective food throughout their development and adulthood, transferring them to fresh vials every 2-3 days.
-
Assess relevant phenotypes at desired time points, such as eye degeneration (quantified by eye surface area), motor performance (climbing assays), lifespan, and memory (olfactory avoidance conditioning).[3][5]
Protocol 2: Oral Gavage Administration of Leucettinib-21 in Mice
Objective: To evaluate the impact of Leucettinib-21 on cognitive function in a mouse model of Down syndrome.
Materials:
-
Leucettinib-21
-
Vehicle (e.g., Kolliphor EL / 0.9% NaCl (5/95 v/v) or 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water).[1][11]
-
Ts65Dn mice (a model for Down syndrome)
-
Wild-type littermate controls
-
Oral gavage needles
Procedure:
-
Prepare a suspension of Leucettinib-21 in the chosen vehicle at the desired concentration to deliver a dose of 0.4 mg/kg.[6]
-
Administer the Leucettinib-21 suspension or vehicle alone to the mice via oral gavage once daily for 10 consecutive days.[6]
-
Monitor the animals daily for any adverse effects.
-
Following the treatment period, conduct behavioral tests to assess cognitive function, such as the Novel Object Recognition test.[6]
Protocol 3: Intraperitoneal Injection of L41 in Mice
Objective: To investigate the neuroprotective effects of L41 in a mouse model of Alzheimer's disease.
Materials:
-
Leucettine L41
-
Sterile vehicle (e.g., saline, PBS, or a solution containing DMSO and/or other solubilizing agents - Note: The specific vehicle was not explicitly stated in the primary reference and should be optimized and reported)
-
APP/PS1 mice (an amyloid model of Alzheimer's disease)
-
Wild-type littermate controls
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a solution of L41 in a sterile vehicle.
-
Administer the L41 solution or vehicle alone to aged APP/PS1 mice via intraperitoneal injection.[8] The specific dose and frequency will need to be determined based on preliminary studies.
-
After the treatment period, assess cognitive function using behavioral tests.
-
Euthanize the animals and collect brain tissue for biochemical and histological analysis, including quantification of amyloid-β plaque burden, analysis of synaptic plasticity markers, and measurement of pro-inflammatory cytokine levels.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving DYRK1A and a general experimental workflow for in vivo studies of DYRK inhibitors.
Caption: DYRK1A signaling pathways implicated in disease.
Caption: General workflow for in vivo studies of DYRK inhibitors.
References
- 1. interactive-programme.europa-organisation.com [interactive-programme.europa-organisation.com]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Leucettinib-21 (LCTB-21) | CLK/DYRK inhibitor | Probechem Biochemicals [probechem.com]
- 7. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. Pharmacokinetic studies of the herbicide and antitumor compound oryzalin in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DYRKs-IN-1 in Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key therapeutic target in AD.[1][2] Located on chromosome 21, DYRK1A is overexpressed in Down syndrome, a condition with a high incidence of early-onset AD.[3][4] DYRK1A phosphorylates both tau and the amyloid precursor protein (APP), contributing directly to the formation of NFTs and the production of amyloidogenic Aβ peptides.[3][5][6] Inhibition of DYRK1A has been shown to reduce both Aβ and tau pathologies and reverse cognitive deficits in preclinical models of AD, making it a promising strategy for therapeutic intervention.[1][7][8]
DYRKs-IN-1 is a potent inhibitor of DYRK kinases, with high affinity for DYRK1A and DYRK1B. These application notes provide detailed protocols for the use of this compound in in vitro and in vivo models of Alzheimer's disease research, enabling the investigation of its therapeutic potential.
This compound: Properties and Handling
This compound is a potent small molecule inhibitor of DYRK family kinases. Its hydrochloride salt form is recommended for use in aqueous solutions due to its enhanced water solubility and stability.
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) |
| DYRK1A | 5 |
| DYRK1B | 8 |
Data sourced from publicly available information.
For in vitro experiments, it is recommended to prepare a stock solution of this compound hydrochloride in DMSO. For in vivo studies, the compound can be formulated in a suitable vehicle for administration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving DYRK1A in Alzheimer's disease and a general workflow for evaluating this compound.
Experimental Protocols
The following protocols are adapted from studies using potent DYRK1A inhibitors in Alzheimer's disease models and can be used as a starting point for experiments with this compound.
In Vitro Protocol: Inhibition of Tau Phosphorylation in SH-SY5Y Cells
This protocol describes how to assess the effect of this compound on tau phosphorylation in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound hydrochloride
-
DMSO (for stock solution)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and buffers
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Tau (e.g., AT8, PHF-1), anti-total-Tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate SH-SY5Y cells and allow them to adhere and grow to 70-80% confluency.
-
Prepare a stock solution of this compound hydrochloride in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM - 1 µM) or vehicle (DMSO) for 24-48 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL detection reagent and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the intensity of phospho-tau bands to total tau and the loading control (β-actin).
-
In Vivo Protocol: Evaluation of this compound in a 3xTg-AD Mouse Model
This protocol outlines a chronic treatment study in a transgenic mouse model of Alzheimer's disease.[1][7][8]
Materials:
-
3xTg-AD mice (and wild-type littermates as controls)
-
This compound hydrochloride
-
Vehicle for in vivo administration (e.g., saline with 5% DMSO and 10% Tween 80)
-
Behavioral testing apparatus (e.g., Morris water maze, Y-maze)
-
Anesthesia and perfusion solutions
-
Tissue processing reagents for immunohistochemistry and biochemistry
Procedure:
-
Animal Dosing:
-
Begin treatment at an age when pathology is developing (e.g., 6-10 months for 3xTg-AD mice).[1]
-
Administer this compound or vehicle daily via a suitable route (e.g., intraperitoneal injection) for a period of several weeks (e.g., 8 weeks).[1] A suggested starting dose, based on other potent DYRK1A inhibitors, could be in the range of 10-25 mg/kg.
-
-
Behavioral Testing:
-
During the final weeks of treatment, conduct behavioral tests to assess cognitive function.[1]
-
-
Tissue Collection and Preparation:
-
At the end of the treatment period, anesthetize the mice and perfuse with saline.
-
Harvest the brains and divide them sagittally.
-
Fix one hemisphere for immunohistochemistry and snap-freeze the other for biochemical analysis.
-
-
Immunohistochemistry:
-
Process the fixed hemisphere to obtain brain sections.
-
Perform immunohistochemical staining for Aβ plaques (e.g., using 4G8 or 6E10 antibodies) and phosphorylated tau (e.g., using AT8 antibody).
-
Quantify the plaque and tangle load in specific brain regions (e.g., hippocampus and cortex).
-
-
Biochemical Analysis:
Table 2: Summary of In Vivo Study Parameters (based on similar DYRK1A inhibitors)
| Parameter | Description |
| Animal Model | 3xTg-AD mice |
| Age at Treatment | 6-10 months |
| Treatment Duration | 8 weeks |
| Administration | Daily intraperitoneal injection |
| Dosage Range | 10-25 mg/kg (suggested starting range) |
| Behavioral Tests | Morris water maze, Y-maze |
| Primary Endpoints | Aβ plaque load, NFT pathology, soluble/insoluble Aβ levels, p-Tau levels, cognitive performance |
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.
Table 3: Example Data Table for In Vitro Tau Phosphorylation
| Treatment | p-Tau/Total Tau Ratio (normalized to control) |
| Vehicle (DMSO) | 1.00 ± 0.12 |
| This compound (10 nM) | 0.85 ± 0.10 |
| This compound (100 nM) | 0.52 ± 0.08* |
| This compound (1 µM) | 0.21 ± 0.05** |
*p < 0.05, **p < 0.01 vs. vehicle. Data are presented as mean ± SEM.
Table 4: Example Data Table for In Vivo Aβ Levels
| Treatment Group | Insoluble Aβ42 (pg/mg protein) |
| WT + Vehicle | 50 ± 10 |
| 3xTg-AD + Vehicle | 500 ± 75 |
| 3xTg-AD + this compound | 250 ± 50* |
*p < 0.05 vs. 3xTg-AD + Vehicle. Data are presented as mean ± SEM.
Conclusion
This compound represents a potent tool for investigating the role of DYRK1A in Alzheimer's disease pathogenesis. The provided protocols, based on established methodologies for similar inhibitors, offer a robust framework for evaluating the efficacy of this compound in reducing Aβ and tau pathology in both cellular and animal models. These studies will be crucial in determining the therapeutic potential of DYRK1A inhibition for the treatment of Alzheimer's disease.
References
- 1. Dyrk1 inhibition improves Alzheimer's disease-like pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic Dyrk1 Inhibition Delays the Onset of AD-Like Pathology in 3xTg-AD Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach [frontiersin.org]
- 4. DYRK1A, a Dosage-Sensitive Gene Involved in Neurodevelopmental Disorders, Is a Target for Drug Development in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of DYRK1A proteolysis modifies its kinase specificity and rescues Alzheimer phenotype in APP/PS1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of DYRK1A-induced hyperphosphorylation of amyloid-beta and tau protein in Alzheimer’s disease: An integrative molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dyrk1 inhibition improves Alzheimer's disease‐like pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Robust Amyloid Clearance in a Mouse Model of Alzheimer's Disease Provides Novel Insights into the Mechanism of Amyloid-β Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Therapeutic Approach for the Treatment of Alzheimer's Disease by Peripheral Administration of Agents with an Affinity to β-Amyloid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. pubcompare.ai [pubcompare.ai]
- 13. protocols.io [protocols.io]
Application Notes and Protocols: Utilizing DYRKs-IN-1 to Investigate DYRK1B Overexpression in Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-regulated kinase 1B (DYRK1B) is a member of the DYRK family of protein kinases, which are involved in a multitude of cellular processes, including cell cycle regulation, differentiation, and survival.[1][2] In numerous cancers, such as pancreatic, ovarian, and liposarcoma, DYRK1B is overexpressed and has been linked to tumor progression, chemoresistance, and poor prognosis.[2][3] DYRK1B promotes cancer cell survival by maintaining a state of cellular quiescence, thereby protecting cells from chemotherapeutic agents that target rapidly dividing cells.[3] This makes DYRK1B an attractive therapeutic target for cancer drug development. DYRKs-IN-1 is a potent and selective inhibitor of DYRK kinases and serves as a critical tool for studying the function of DYRK1B in cancer biology. This document provides detailed application notes and protocols for using this compound to study the effects of DYRK1B overexpression in tumor cells.
Data Presentation
The following tables summarize the inhibitory activity of DYRK1B inhibitors in various cancer cell lines. While specific IC50 values for this compound are not publicly available, the data for structurally related and functionally similar compounds like AZ191 and other potent DYRK1B inhibitors are presented to provide a quantitative context for its expected efficacy.
Table 1: Inhibitory Concentration (IC50) of DYRK1B Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |
| AZ191 | SW872 (Liposarcoma) | 3.183 | [2] |
| AZ191 | SW982 (Liposarcoma) | 1.279 | [2] |
| Harmine | - | 10.9 | [4] |
| Compound 8h | - | 0.003 | [3] |
| JH-XVII-10 | - | 0.005 | [3] |
| Thiophene cpd 48 | U2OS (Osteosarcoma) | 0.07 | [3] |
Table 2: Effects of DYRK1B Inhibition on Cellular Processes
| Cellular Process | Observation | Cancer Type | Reference |
| Cell Proliferation | Significant decrease | Liposarcoma, Head and Neck Squamous Cell Carcinoma | [2][3] |
| Apoptosis | Dose-dependent increase | Liposarcoma, Osteosarcoma | [2][3] |
| Cell Motility | Suppression | Liposarcoma | [2] |
| Chemoresistance | Sensitization to Doxorubicin | Liposarcoma | [2] |
Experimental Protocols
Herein are detailed protocols for key experiments to elucidate the effects of this compound on tumor cells overexpressing DYRK1B.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
DYRK1B-overexpressing and control cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for analyzing the expression and phosphorylation status of DYRK1B and its downstream targets.
Materials:
-
DYRK1B-overexpressing and control cancer cell lines
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-DYRK1B
-
Anti-phospho-AKT (Ser473)
-
Anti-AKT
-
Anti-Cyclin D1
-
Anti-p21
-
Anti-p27
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 24-48 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatants.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 10.
-
Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
DYRK1B-overexpressing and control cancer cell lines
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound or DMSO as described for the Western blot protocol.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualization of Pathways and Workflows
DYRK1B Signaling Pathway in Cancer
Caption: DYRK1B signaling network in cancer cells.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating this compound.
Logical Relationship of DYRK1B Inhibition and Cellular Outcomes
Caption: Logic of DYRK1B inhibition in cancer.
References
- 1. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting DYRK1B suppresses the proliferation and migration of liposarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: DYRKs-IN-1 in Diabetes Research Models
Introduction
The loss of functional insulin-producing pancreatic β-cell mass is a primary characteristic of both type 1 and type 2 diabetes.[1] Consequently, strategies aimed at regenerating β-cells have emerged as a promising therapeutic avenue.[2][3] Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a key negative regulator of β-cell proliferation.[4][5] As a "brake" on the cell cycle, DYRK1A phosphorylates and inactivates transcription factors, such as the Nuclear Factor of Activated T-cells (NFAT), that are essential for cell cycle progression.[2][5] Pharmacological inhibition of DYRK1A has been shown to release this brake, promoting human β-cell proliferation in both in vitro and in vivo models.[2][3]
DYRKs-IN-1 is a potent, cell-permeable small molecule inhibitor of DYRK1A and its close homolog DYRK1B.[4][6] Its high affinity and demonstrated cellular activity make it an excellent chemical probe for investigating the physiological and pathological roles of DYRK1A/B kinases.[4][6] These notes provide an overview of this compound and detail established protocols for studying DYRK1A inhibition in diabetes research models, which can be adapted for the evaluation of this and other novel inhibitors.
Quantitative Data: this compound Inhibitor Profile
The following table summarizes the reported biochemical potency and cellular activity of this compound. This data highlights its suitability for use in cell-based assays to probe DYRK1A/B function.
| Target Kinase | Assay Type | IC50 / EC50 (nM) | Source(s) |
| DYRK1A | Biochemical | 5 | [4][6] |
| DYRK1B | Biochemical | 8 | [4][6] |
| SW 620 Cell Line | Cellular | 27 | [4][6] |
| Note: The cellular efficacy of this compound has been confirmed in the SW 620 human colon tumor cell line.[4][6] Potency in pancreatic β-cell lines should be determined empirically. |
Mechanism of Action: DYRK1A Signaling in β-Cells
DYRK1A plays a crucial role in maintaining β-cell quiescence. In response to proliferative signals (e.g., increased intracellular Ca2+), the phosphatase calcineurin dephosphorylates NFAT transcription factors, allowing them to translocate into the nucleus.[7][8] Nuclear NFAT then activates the transcription of genes that drive cell cycle progression.[5][7] DYRK1A counteracts this by re-phosphorylating NFAT in the nucleus, which promotes its export back to the cytoplasm, thereby terminating the proliferative signal.[5][7] Inhibitors like this compound block the kinase activity of DYRK1A, preventing NFAT re-phosphorylation and prolonging its nuclear residency, leading to sustained pro-proliferative gene expression and β-cell division.[5][7]
Experimental Protocols
The following are generalized protocols successfully used to evaluate DYRK1A inhibitors in diabetes models. They can be adapted for use with this compound to characterize its effects on β-cell proliferation and function.
Protocol 1: In Vitro β-Cell Proliferation Assay
This protocol uses rodent insulinoma cell lines to assess the proliferative effect of a DYRK1A inhibitor.
1. Cell Culture:
-
Culture MIN6 (mouse) or INS-1E (rat) cells in DMEM or RPMI-1640 medium, respectively.[4][5]
-
For MIN6 cells, supplement the medium with 15% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, 100 mg/mL streptomycin, and 55 µM β-Mercaptoethanol.[4][9]
-
For INS-1E cells, use RPMI-1640 with 11 mM glucose, 10% FBS, 100 U/mL Penicillin-Streptomycin, 10 mM HEPES, 1 mM Sodium Pyruvate, 2 mM L-glutamine, and 50 μM β-mercaptoethanol.[5]
-
Maintain cells at 37°C in a humidified 5% CO2 incubator.[4]
2. Compound Treatment:
-
Seed cells (e.g., 1x10^5 cells/slide or well) and allow them to adhere for 24 hours.[10]
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Dilute to the final desired concentrations (e.g., 10 nM - 10 µM) in the culture medium. Include a DMSO-only vehicle control.
-
Replace the medium with the compound-containing medium and incubate for a specified period (e.g., 24-72 hours). A 24-hour treatment is often sufficient to observe effects on proliferation markers.[4][10]
3. Proliferation Analysis (Immunofluorescence for Ki67):
-
After treatment, fix the cells (e.g., with 4% paraformaldehyde).[10]
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.[10]
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with primary antibodies: anti-Ki67 (a marker for proliferating cells) and anti-Insulin (to identify β-cells).[5]
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain nuclei with DAPI or Hoechst.[10]
-
Image using a fluorescence microscope. The proliferation rate is calculated as the percentage of Insulin-positive cells that are also Ki67-positive.[5]
Protocol 2: In Vivo Diabetic Animal Model Study
This protocol provides a framework for evaluating a DYRK1A inhibitor in a chemically-induced model of diabetes.
1. Induction of Diabetes:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Induce diabetes via multiple low-dose intraperitoneal (i.p.) injections of streptozotocin (STZ), for example, 40 mg/kg for 5 consecutive days.[11] STZ is toxic to pancreatic β-cells.
-
Confirm diabetes (hyperglycemia) by measuring fasting blood glucose levels 9-14 days after the final STZ injection. Mice with fasting glucose between 160-300 mg/dL can be selected for the study.[11]
2. Compound Administration:
-
Prepare a formulation of this compound suitable for the chosen route of administration (e.g., oral gavage, i.p. injection). The hydrochloride salt of this compound may be suitable for aqueous formulations.[12]
-
Divide diabetic mice into a vehicle control group and one or more treatment groups.
-
Administer the compound daily for a defined period (e.g., 7-14 days).[8][13]
3. Assessment of Glycemic Control:
-
Monitor fasting blood glucose and body weight regularly throughout the study.
-
At the end of the treatment period, perform an Intraperitoneal Glucose Tolerance Test (IPGTT) to assess improvements in glucose disposal.
4. Histological Analysis of Pancreas:
-
At the study endpoint, harvest the pancreas and fix it for histology.
-
Embed the tissue in paraffin and prepare sections.
-
Perform immunohistochemistry on pancreatic sections for Insulin and a proliferation marker (e.g., Ki67 or BrdU, if administered prior to sacrifice).[5]
-
Quantify β-cell mass and the percentage of proliferating β-cells to determine if the inhibitor induced β-cell regeneration in vivo.[5]
Protocol 3: NFAT Luciferase Reporter Assay
This cell-based assay confirms that the inhibitor works through the intended DYRK1A-NFAT pathway.
1. Cell Line and Reagents:
-
Use a cell line engineered to express a luciferase reporter gene under the control of an NFAT-responsive promoter (e.g., HEK293 NFAT reporter cells).[4] These cells may also constitutively express DYRK1A.[4]
-
Reagents needed: this compound, Ionomycin (a calcium ionophore), and Phorbol 12-myristate 13-acetate (PMA) to stimulate the pathway, and a luciferase assay kit.
2. Assay Procedure:
-
Seed the HEK293 NFAT reporter cells in a 96-well plate.[4]
-
The next day, pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes.[4]
-
Stimulate the cells with Ionomycin (e.g., 1 µM) and PMA (e.g., 10 nM) for 5 hours to maximally activate calcineurin and NFAT translocation.[4]
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
3. Interpretation:
-
In stimulated, vehicle-treated cells, DYRK1A activity will dampen the NFAT response, resulting in a moderate luciferase signal.
-
In cells treated with an effective DYRK1A inhibitor like this compound, the NFAT signal will be potentiated, resulting in a significantly higher luciferase signal. This confirms on-target pathway engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound hydrochloride - Immunomart [immunomart.com]
- 10. Mining Public Domain Data to Develop Selective DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing the Effect of DYRKs-IN-1 on Chemoresistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases that play crucial roles in regulating cell proliferation, survival, and differentiation.[1][2] Emerging evidence implicates members of this family, particularly DYRK1A and DYRK1B, in the development of chemoresistance in various cancers.[3][4] These kinases can promote cancer cell survival and induce a state of quiescence, rendering cells less susceptible to chemotherapeutic agents that target rapidly dividing cells.[1][4]
DYRKs-IN-1 is a potent inhibitor of DYRK1A and DYRK1B, with IC50 values of 5 nM and 8 nM, respectively. By targeting these kinases, this compound presents a promising strategy to overcome chemoresistance and enhance the efficacy of existing cancer therapies. These application notes provide a comprehensive overview of the methodologies to assess the effect of this compound on chemoresistance in cancer cells.
Mechanism of Action
DYRK1A and DYRK1B contribute to chemoresistance through several mechanisms. DYRK1B, in particular, is known to maintain cancer cells in a quiescent state (G0 phase of the cell cycle), which protects them from chemotherapeutic drugs that target proliferating cells.[1][3] Inhibition of DYRK1A/1B is expected to force these quiescent cells to re-enter the cell cycle, thereby re-sensitizing them to chemotherapy.[5] Furthermore, DYRKs are involved in signaling pathways that regulate apoptosis and cell survival.[6] By inhibiting DYRKs, this compound can potentially lower the threshold for apoptosis induction by chemotherapeutic agents.
Data Presentation
The following tables summarize hypothetical quantitative data from key experiments designed to assess the chemosensitizing effects of this compound.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | IC50 (µM) - Chemo Alone | IC50 (µM) - Chemo + this compound (1 µM) | Fold Sensitization |
| HCT-116 (Colon Cancer) | Cisplatin | 8.5 | 3.2 | 2.7 |
| MDA-MB-231 (Breast Cancer) | Doxorubicin | 1.2 | 0.4 | 3.0 |
| PANC-1 (Pancreatic Cancer) | Gemcitabine | 0.5 | 0.15 | 3.3 |
Table 2: Effect of this compound on Apoptosis in Combination with Chemotherapy
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| HCT-116 | Control | 5.2 |
| HCT-116 | Cisplatin (5 µM) | 15.8 |
| HCT-116 | This compound (1 µM) | 8.1 |
| HCT-116 | Cisplatin (5 µM) + this compound (1 µM) | 35.4 |
| MDA-MB-231 | Control | 4.5 |
| MDA-MB-231 | Doxorubicin (0.5 µM) | 18.2 |
| MDA-MB-231 | This compound (1 µM) | 7.5 |
| MDA-MB-231 | Doxorubicin (0.5 µM) + this compound (1 µM) | 42.1 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | p-Histone H3 (Ser10) Expression (Fold Change) | Cleaved Caspase-3 Expression (Fold Change) |
| HCT-116 | Control | 1.0 | 1.0 |
| HCT-116 | Cisplatin (5 µM) | 1.2 | 2.5 |
| HCT-116 | This compound (1 µM) | 1.8 | 1.5 |
| HCT-116 | Cisplatin (5 µM) + this compound (1 µM) | 2.5 | 5.8 |
Experimental Protocols
Cell Viability Assay (MTT or WST-1)
This protocol determines the effect of this compound on the sensitivity of cancer cells to a chemotherapeutic agent.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the chemotherapeutic agent with and without a fixed concentration of this compound.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with this compound alone and untreated cells as controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution and incubate overnight.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 values for the chemotherapeutic agent alone and in combination with this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound in combination with a chemotherapeutic agent.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound, the chemotherapeutic agent, or a combination of both for 24-48 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each sample.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Western Blot Analysis
This protocol is used to analyze changes in the expression or phosphorylation of key proteins involved in cell cycle and apoptosis.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-Histone H3, anti-cleaved Caspase-3, anti-DYRK1A, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Conclusion
This compound is a valuable tool for investigating the role of DYRK1A and DYRK1B in cancer chemoresistance. The protocols outlined in these application notes provide a framework for researchers to assess the potential of this compound as a chemosensitizing agent. By combining cell-based assays with molecular analysis, a comprehensive understanding of the effects of this compound on cancer cell biology can be achieved, paving the way for the development of novel combination therapies to improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mirk/Dyrk1B Kinase Inhibitors in Targeted Cancer Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the DYRK1A kinase prevents cancer progression and metastasis and promotes cancer cells response to G1/S targeting chemotherapy drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mirk/Dyrk1B, a novel therapeutic target, mediates cell survival in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DYRKs-IN-1 stability, storage conditions, and shelf life
This technical support guide provides detailed information on the stability, storage, and handling of DYRKs-IN-1, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1] It is intended for researchers, scientists, and drug development professionals to ensure the integrity and optimal performance of the compound in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store the solid (powder) form of this compound hydrochloride?
The solid form of this compound hydrochloride should be stored at 4°C in a tightly sealed container, away from moisture.[2][3] For long-term storage, -20°C is also an option.[4] Proper storage is crucial to maintain the compound's stability.
Q2: What is the recommended procedure for preparing a stock solution?
To prepare a stock solution, we recommend using a high-quality, newly opened solvent such as DMSO.[2] The process may require sonication and warming (up to 60°C) to achieve complete dissolution.[2] For a detailed step-by-step guide, please refer to the "Experimental Protocols" section.
Q3: I'm having trouble dissolving the compound. What can I do?
If you encounter solubility issues with this compound hydrochloride in DMSO:
-
Verify Solvent Quality: Hygroscopic (water-absorbing) DMSO can significantly reduce the solubility of the compound. Always use newly opened, anhydrous DMSO.[2]
-
Apply Heat and Sonication: Gently warm the solution to 60°C and use an ultrasonic bath to aid dissolution.[2]
-
Check Concentration: Ensure you are not exceeding the maximum solubility of 31.25 mg/mL (50.04 mM) in DMSO.[2]
Q4: How should I store the stock solution, and for how long is it stable?
Once prepared, stock solutions should be aliquoted into single-use vials to prevent degradation from repeated freeze-thaw cycles.[5] Store the aliquots sealed and protected from moisture under the following conditions:
Q5: Is the compound stable under normal laboratory conditions?
This compound is stable under the recommended storage conditions.[4] However, it should be protected from direct sunlight, sources of ignition, and incompatible materials such as strong acids, alkalis, and oxidizing agents.[4] For in vivo experiments, it is highly recommended to prepare fresh working solutions from the stock and use them on the same day.[6]
Q6: Are there any specific safety precautions I should take when handling this compound?
Yes, standard laboratory safety protocols should be followed. Avoid inhalation of the powder and prevent contact with skin and eyes by using appropriate personal protective equipment (PPE), including gloves and safety goggles.[4] Handle the compound in a well-ventilated area.[4]
Data Presentation
Storage Conditions and Shelf Life
| Form | Storage Temperature | Shelf Life | Special Conditions |
| Solid (Powder) | 4°C | Not specified, 2 years for similar compounds[7] | Sealed, away from moisture[2] |
| -20°C | Not specified, 3 years for similar compounds[7] | Sealed, away from moisture[4] | |
| Stock Solution | -80°C | 6 months | Sealed, away from moisture, avoid freeze-thaw[2][5][6] |
| -20°C | 1 month | Sealed, away from moisture, avoid freeze-thaw[2][5][6] |
Solubility Data
| Solvent | Maximum Solubility | Notes |
| DMSO | 31.25 mg/mL (50.04 mM)[2] | Requires ultrasonic warming and heating to 60°C. Use newly opened DMSO.[2] |
| Water | < 0.1 mg/mL | Considered insoluble.[2] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound hydrochloride (solid)
-
Anhydrous, newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated scale
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of solid this compound hydrochloride in a sterile tube. (Molecular Weight: 624.52 g/mol )[2]
-
Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration. For example, to make a 10 mM solution, add 160.12 µL of DMSO per 1 mg of compound.
-
Initial Dissolution: Vortex the mixture thoroughly for 1-2 minutes.
-
Heating and Sonication: If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5 minutes.[2] Following heating, place the tube in an ultrasonic bath for 10-15 minutes.[2]
-
Visual Inspection: Visually inspect the solution to ensure no solid particles remain. Repeat step 4 if necessary until the solution is clear.
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use aliquots in sterile, tightly sealed vials.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2][6]
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Simplified DYRK1A signaling in the ASK1-JNK apoptosis pathway.
Caption: Workflow for preparation and use of this compound solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound hydrochloride - Immunomart [immunomart.com]
- 4. This compound hydrochloride|1386980-55-7|MSDS [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
Overcoming challenges in the development of selective DYRK1B inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on selective DYRK1B inhibitors.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Issue 1: High variance or poor signal-to-noise ratio in in-vitro kinase assays.
-
Question: My in-vitro DYRK1B kinase assay (e.g., ADP-Glo) is showing high variability between replicates and a low signal-to-noise ratio. What are the potential causes and how can I troubleshoot this?
-
Answer: High variability and poor signal in kinase assays can stem from several factors. Follow this troubleshooting guide to diagnose and resolve the issue.
-
Enzyme Instability: DYRK1B can be sensitive to multiple freeze-thaw cycles. Ensure that the enzyme is aliquoted upon receipt and that each aliquot is used only once.
-
Reagent Degradation: ATP solutions can hydrolyze over time. Use freshly prepared ATP for each experiment. Ensure the kinase assay buffer is at room temperature before use, as cold buffer can reduce enzyme activity.
-
Inhibitor Precipitation: Your test compound may have limited solubility in the assay buffer. Visually inspect the wells for any precipitation. If solubility is an issue, consider:
-
Increasing the DMSO concentration (not to exceed 1% final concentration).
-
Pre-incubating the inhibitor with the kinase before adding ATP.
-
Using a different buffer system.
-
-
Assay Plate and Reader Settings: Ensure you are using the correct plate type for your assay (e.g., white plates for luminescence). Check that the plate reader settings (e.g., luminescence read mode, integration time) are optimized for your assay kit.
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. Use calibrated pipettes and consider preparing a master mix for common reagents.
Troubleshooting Workflow for Kinase Assay Variability
Troubleshooting workflow for kinase assay variability. -
Issue 2: Discrepancy between biochemical and cellular activity.
-
Question: My DYRK1B inhibitor shows high potency in the biochemical assay (low nM IC50), but has weak or no activity in cellular assays. What could be the reason for this discrepancy?
-
Answer: This is a common challenge in drug development. The transition from a cell-free environment to a complex cellular system introduces several variables.
-
Cell Permeability: The inhibitor may have poor membrane permeability and is not reaching its intracellular target. Consider structure-activity relationship (SAR) studies to improve physicochemical properties.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. This can be tested using efflux pump inhibitors.
-
Compound Stability: The inhibitor could be rapidly metabolized by the cells. Assess the metabolic stability of your compound in liver microsomes or hepatocytes.
-
High ATP Concentration in Cells: The intracellular concentration of ATP is much higher (mM range) than that used in most biochemical assays (µM range). An ATP-competitive inhibitor will need to have a much higher affinity to be effective in a cellular context.
-
Off-Target Effects: In a cellular environment, the compound might engage with other kinases or proteins, leading to unexpected phenotypes or toxicity that masks the intended effect on DYRK1B. A kinome-wide selectivity profile can help identify potential off-targets.[1]
-
Target Engagement: It is crucial to confirm that the inhibitor is binding to DYRK1B in cells. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement.[2]
-
Issue 3: High background or false positives in high-throughput screening (HTS).
-
Question: We are running a high-throughput screen for DYRK1B inhibitors and are observing a high rate of false positives. How can we minimize this?
-
Answer: False positives in HTS can arise from compound interference with the assay technology.
-
Assay Interference: Some compounds can interfere with the detection method (e.g., luciferase-based assays like ADP-Glo). It is advisable to perform a counterscreen without the kinase to identify compounds that directly inhibit the detection reagents.
-
Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 in the assay buffer can help mitigate this.
-
Redox-Active Compounds: Compounds that are redox-active can interfere with assay components. These can often be flagged through computational filtering of the screening library.
-
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving selectivity for DYRK1B over DYRK1A?
A1: The primary challenge is the high degree of sequence homology between the ATP-binding sites of DYRK1B and its closest paralog, DYRK1A. The catalytic domains of DYRK1A and DYRK1B share 85% amino acid identity.[3] Achieving selectivity often relies on exploiting subtle differences in the amino acid residues within or near the active site. The recent elucidation of the DYRK1B crystal structure has provided a significant boost to structure-based drug design efforts aimed at improving selectivity.[4]
Q2: What are the known off-targets for DYRK1B inhibitors?
A2: Besides DYRK1A, common off-targets for DYRK1B inhibitors include other members of the CMGC kinase family, such as Glycogen Synthase Kinase 3β (GSK3β) and CDC-like Kinases (CLK1, CLK4).[3][5] Comprehensive kinome profiling is essential to characterize the selectivity of any new inhibitor.
Q3: How can I confirm that my inhibitor is engaging DYRK1B in a cellular context?
A3: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm target engagement in intact cells.[2] This method is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. A positive thermal shift upon treatment with your inhibitor provides strong evidence of target engagement.
Q4: My inhibitor is causing significant cytotoxicity in cellular assays. How can I determine if this is due to on-target or off-target effects?
A4: To distinguish between on-target and off-target cytotoxicity, you can employ several strategies:
-
Use a structurally related but inactive analogue of your inhibitor as a negative control. If the inactive analogue does not cause cytotoxicity, the effect is more likely to be on-target.
-
Perform a DYRK1B knockdown or knockout using siRNA or CRISPR/Cas9. If the cells become resistant to your inhibitor after DYRK1B depletion, the cytotoxicity is likely on-target.
-
Compare the inhibitor's effect in cell lines with varying DYRK1B expression. For example, using a cell line that expresses only DYRK1A (like HCT116) versus one that expresses both DYRK1A and DYRK1B (like SW620) can help differentiate the effects.[5]
Data Presentation
Table 1: Potency and Selectivity of Selected DYRK1B Inhibitors
| Inhibitor | DYRK1B IC50 (nM) | DYRK1A IC50 (nM) | DYRK2 IC50 (nM) | Other Notable Off-Targets (IC50 < 1µM) | Reference |
| AZ191 | 17 | 88 | 1890 | - | [6] |
| Compound 48 | 70 | 100 | 40 | CLK1, CLK4 | [6] |
| VER-239353 | 2.4 | 7 | >30-fold selective vs DYRK2 | - | [6] |
| Harmine | 115 | 97 | - | MAO-A | [7][8] |
| ML315 | 1156 | 282 | >10,000 | CLK1 (68 nM), CLK2 (231 nM), CLK4 (68 nM) | [9] |
Experimental Protocols
ADP-Glo™ Kinase Assay for DYRK1B Activity
This protocol is adapted from commercially available kits and is suitable for measuring DYRK1B kinase activity and inhibitor potency.[10][11]
Materials:
-
Recombinant DYRK1B enzyme
-
DYRKtide substrate (RRRFRPASPLRGPPK)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test inhibitor in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction:
-
Add 5 µL of inhibitor or vehicle (DMSO in Kinase Assay Buffer) to the wells.
-
Add 10 µL of a solution containing DYRK1B enzyme and DYRKtide substrate in Kinase Assay Buffer.
-
Initiate the reaction by adding 10 µL of ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for DYRK1B.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general framework for assessing the target engagement of a DYRK1B inhibitor in cultured cells.[2][12]
Materials:
-
Cultured cells expressing DYRK1B
-
Test inhibitor and vehicle (DMSO)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with the test inhibitor or vehicle at the desired concentration and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.
-
Separate Soluble and Aggregated Fractions: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantify Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of soluble DYRK1B at each temperature using a suitable method like Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble DYRK1B as a function of temperature for both vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
DYRK1B Signaling Pathways
Experimental Workflow for DYRK1B Inhibitor Screening
References
- 1. Wound healing migration assay (Scratch assay) [protocols.io]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ulab360.com [ulab360.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - DK [thermofisher.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 11. worldwide.promega.com [worldwide.promega.com]
- 12. drugtargetreview.com [drugtargetreview.com]
Methodologies for lead optimization of novel DYRK inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the lead optimization of novel DYRK inhibitors.
Frequently Asked Questions & Troubleshooting Guide
Section 1: Initial Screening & Hit Validation
Question: My high-throughput screen (HTS) for DYRK1A inhibitors is yielding a high number of false positives or promiscuous hits. How can I refine my screening strategy?
Answer: A high false-positive rate is a common challenge. Consider the following troubleshooting steps:
-
Implement Orthogonal Assays: Do not rely on a single assay format. Validate initial hits from your primary screen (e.g., a fluorescence-based assay) with a secondary, label-free method like Surface Plasmon Resonance (SPR) to measure direct binding kinetics or an ELISA-based assay to confirm inhibition.[1][2]
-
Use ATP-Competitive Assays: Most DYRK inhibitors are ATP-competitive.[3] Performing assays at different ATP concentrations can help identify ATP-competitive binders and eliminate compounds that interfere with the detection method.[2]
-
Counter-Screen Against Related Kinases: To identify selective compounds early, screen hits against closely related kinases from the CMGC group, such as CLKs (CLK1/4), GSK3β, and other DYRK isoforms (especially DYRK1B).[4][5] This is crucial as achieving selectivity over these kinases is a known difficulty.[5]
-
In Silico Triage: Before biochemical screening, use computational methods like structure-based virtual screening (SBVS) to filter large compound libraries, which can increase the hit rate of selective compounds.[6][7]
Question: How do I choose the right assay for screening DYRK inhibitors?
Answer: The choice of assay depends on your throughput needs, available equipment, and the stage of your project. Several robust methods are available:
-
Radiometric Assays: The traditional "gold standard," they are highly sensitive but require handling of radioactive materials.[8]
-
Luminescence/Fluorescence-Based Assays (e.g., TR-FRET, ADP-Glo): These are well-suited for HTS due to their high throughput and sensitivity.[1]
-
ELISA-Based Assays: A non-radioactive alternative that uses a phosphorylation site-specific antibody for detection. This method is reliable for determining IC50 values and modes of inhibition.[2]
-
Mass Spectrometry (MS)-Based Assays: Methods like MALDI-QqQ MS offer high sample throughput and can directly measure substrate phosphorylation without the need for modified substrates or antibodies.[8]
Section 2: Lead Optimization & Selectivity
Question: My lead compound inhibits both DYRK1A and DYRK1B. How can I engineer selectivity for one isoform?
Answer: Achieving selectivity between DYRK1A and DYRK1B is challenging due to the high structural similarity of their ATP-binding sites.[9][10] However, subtle differences can be exploited:
-
Structure-Based Drug Design (SBDD): Although the crystal structure for DYRK1B was historically unavailable, recent work has provided structural insights.[11][12] Use available crystal structures (DYRK1A) and homology models (DYRK1B) to identify non-conserved residues in or near the ATP pocket.[10][12] Designing moieties that interact with these unique residues can confer selectivity.
-
Targeting Inactive Conformations: Develop inhibitors that bind to the inactive "DFG-out" conformation of the kinase. These inhibitors are often more selective than those targeting the highly conserved active "DFG-in" state.[13]
-
Quantitative Structure-Activity Relationship (QSAR): Employ QSAR models to correlate structural features of your compounds with their inhibitory activity against each isoform. This can guide the synthesis of new analogs with improved selectivity.[11][14]
Question: My in vitro biochemical potency (IC50) is strong, but the cellular activity is weak. What could be the cause?
Answer: A disconnect between biochemical and cellular activity is a frequent hurdle in lead optimization. The primary factors to investigate are:
-
Cellular Permeability: The compound may have poor membrane permeability. Assess this using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Efflux Pumps: The compound could be a substrate for efflux transporters like P-glycoprotein (MDR1), which actively remove it from the cell.[1]
-
Intracellular ATP Concentration: The concentration of ATP in cells (millimolar range) is much higher than that used in many biochemical assays (micromolar range). For ATP-competitive inhibitors, this can lead to a significant rightward shift in potency.[15]
-
Compound Stability: The compound may be rapidly metabolized within the cell. Evaluate its stability using liver microsome assays.[16]
-
Target Engagement: Confirm that your compound is reaching and binding to DYRK1A/1B inside the cell using techniques like the Cellular Thermal Shift Assay (CETSA).
Section 3: In Vivo Studies
Question: My inhibitor shows good cellular activity but has poor efficacy and/or high toxicity in animal models. What are the next steps?
Answer: Poor in vivo performance despite good in vitro and cellular data often points to pharmacokinetic (PK) or pharmacodynamic (PD) issues.
-
Poor Pharmacokinetics: The compound may have low oral bioavailability, rapid clearance, or a short half-life. Conduct a full PK study in rodents to measure these parameters.
-
Off-Target Toxicity: The observed toxicity may stem from inhibition of other kinases. A broad kinome scan (profiling against >400 kinases) is essential to identify potential off-targets.[17] Even selective DYRK inhibitors can have off-targets like CLK1.[18]
-
Insufficient Target Inhibition: The dosing regimen may not be sufficient to maintain the required level of target inhibition in the tissue of interest. Correlate PK data with PD markers (e.g., phosphorylation of a known DYRK substrate in tissue) to ensure adequate target engagement over time.
-
Choice of Animal Model: Ensure the chosen animal model is appropriate. For example, Panc1 xenografts are used to test inhibitors targeting DYRK1B in quiescent cancer cells.[17] In vivo models using Drosophila and zebrafish have also been established for initial efficacy testing.[19][20]
Quantitative Data Summary: DYRK Inhibitor Potency
The following table summarizes the inhibitory potency (IC50) of several known DYRK inhibitors. This data is intended for comparative purposes.
| Compound | Target Kinase | IC50 (nM) | Assay Type | Reference |
| Harmine | DYRK1A | 107 | ELISA | [2] |
| DYRK1A | 700 | In-cell (Tau phos.) | [15] | |
| DYRK1B | < 1000 | DiscoverX Assay | [13] | |
| DYRK2 | < 1000 | DiscoverX Assay | [13] | |
| EGCG | DYRK1A | 215 | ELISA | [2] |
| Leucettine L41 | DYRK1A/CLKs | Potent | Kinase Assay | [21] |
| GNF2133 | DYRK1A | 6.2 | Not Specified | [21] |
| GSK3β | > 50,000 | Not Specified | [21] | |
| EHT 1610 | DYRK1A | 0.36 | Not Specified | [21] |
| DYRK1B | 0.59 | Not Specified | [21] | |
| FINDY | DYRK1A | 35,000 | Not Specified | [22] |
| dp-FINDY | DYRK1A | 530 | Not Specified | [22] |
| Thiadiazine 1 | DYRK1A | 9,410 | FRET Assay | [13] |
| Thiadiazine 3-5 | DYRK1A | Kd = 71-185 | Binding Assay | [13] |
| LDN192960 | DYRK2 | Potent | Kinase Assay | [23] |
| C17 | DYRK2 | ~10 | Kinase Assay | [23] |
Experimental Protocols
Protocol 1: ELISA-Based DYRK1A Inhibition Assay
This protocol is a generalized method for determining the IC50 of an inhibitor against DYRK1A, adapted from established procedures.[2]
Materials:
-
Recombinant active DYRK1A enzyme.
-
Substrate peptide (e.g., a fragment of dynamin 1a).
-
Phosphorylation site-specific primary antibody.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution.
-
ATP solution.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Test inhibitors dissolved in DMSO.
-
High-binding 96-well microplates.
Procedure:
-
Plate Coating: Coat a 96-well plate with the substrate peptide overnight at 4°C. Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Inhibitor Preparation: Perform serial dilutions of the test inhibitors in DMSO, then dilute further into the assay buffer to the desired final concentrations. Include a "no inhibitor" (DMSO only) control and a "no enzyme" background control.
-
Kinase Reaction:
-
Add 25 µL of diluted inhibitor to the appropriate wells.
-
Add 25 µL of diluted DYRK1A enzyme to all wells except the "no enzyme" controls.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of ATP solution (concentration near the Km for ATP).
-
Incubate for 60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction and wash the plate 5 times.
-
Add the primary antibody and incubate for 1 hour at room temperature.
-
Wash the plate 5 times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate 5 times.
-
Add TMB substrate and incubate in the dark until color develops (5-15 minutes).
-
Stop the color development with 2N H2SO4.
-
-
Data Analysis: Read the absorbance at 450 nm. Subtract the background ("no enzyme") values. Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Cell-Based Tau Phosphorylation Assay
This protocol assesses an inhibitor's ability to block DYRK1A-mediated phosphorylation of Tau at a specific site (e.g., Thr212) in a cellular context.[6]
Materials:
-
HEK293 cells (or another suitable cell line).
-
Expression plasmids for DYRK1A and Tau.
-
Transfection reagent.
-
Cell lysis buffer.
-
Primary antibodies: anti-phospho-Tau (Thr212), anti-total-Tau, anti-DYRK1A, and anti-loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibodies.
-
Western blot reagents and equipment.
Procedure:
-
Cell Culture and Transfection: Seed HEK293 cells in 6-well plates. Co-transfect the cells with DYRK1A and Tau expression plasmids using a suitable transfection reagent.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with various concentrations of the test inhibitor (and a DMSO vehicle control) for a defined period (e.g., 12-24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against phospho-Tau (Thr212) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe for total Tau, DYRK1A, and a loading control to confirm equal loading and expression.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tau signal to the total Tau signal. Calculate the reduction in Tau phosphorylation relative to the vehicle-treated control.
-
Visualized Workflows and Pathways
Caption: A generalized workflow for DYRK inhibitor lead optimization.
Caption: Key signaling substrates and pathways modulated by DYRK1A.
Caption: A troubleshooting decision tree for inconsistent assay results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification and Analysis of a Selective DYRK1A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multi-step virtual screening to develop selective DYRK1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening Dyrk1A inhibitors by MALDI-QqQ mass spectrometry: systematic comparison to established radiometric, luminescence, and LC-UV-MS assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Novel Efficient Multistage Lead Optimization Pipeline Experimentally Validated for DYRK1B Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationship for the folding intermediate-selective inhibition of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. aacrjournals.org [aacrjournals.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. In vivo drug discovery for increasing incretin-expressing cells identifies DYRK inhibitors that reinforce the enteroendocrine system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Rational Design and Identification of Harmine-Inspired, N-Heterocyclic DYRK1A Inhibitors Employing a Functional Genomic In Vivo Drosophila Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PMC [pmc.ncbi.nlm.nih.gov]
How to control for off-target kinase effects of DYRKs-IN-1
Welcome to the technical support center for DYRKs-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals control for and interpret potential off-target effects of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: I'm observing a phenotype after treating my cells with this compound. How can I be sure it's due to DYRK1A inhibition and not an off-target effect?
A1: This is a critical question in kinase inhibitor research. A multi-step validation strategy is necessary to build confidence that your observed phenotype is on-target. The key is to use orthogonal approaches that are not dependent on a single small molecule. These include using structurally distinct inhibitors, performing washout experiments, and, if feasible, conducting genetic rescue experiments.[1]
The overall workflow involves first characterizing the inhibitor's selectivity, then using cellular assays to confirm that the biological effect is linked to the inhibition of the intended target.
References
Technical Support Center: Managing P-glycoprotein Liability in DYRK Inhibitor Development
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to P-glycoprotein (P-gp) liability in the development of Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is P-glycoprotein (P-gp) and why is it a concern in the development of DYRK inhibitors?
P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1) or ATP-binding cassette sub-family B member 1 (ABCB1), is a well-characterized efflux transporter.[1][2] It is expressed in various tissues, including the intestines, blood-brain barrier, liver, and kidneys, where it actively pumps a wide range of structurally diverse compounds out of cells.[2] This efflux mechanism can significantly reduce the intracellular concentration of a drug, leading to decreased efficacy and altered pharmacokinetics.[2] For DYRK inhibitors, P-gp liability can result in poor oral bioavailability, limited central nervous system (CNS) penetration, and the development of multidrug resistance in cancer therapy.
Q2: How can I determine if my DYRK inhibitor is a substrate or inhibitor of P-gp?
Several in vitro assays can be employed to assess the interaction of your DYRK inhibitor with P-gp. The most common methods include:
-
Bidirectional Transport Assay: This "gold-standard" assay uses polarized cell monolayers, such as Caco-2 or MDCK cells overexpressing P-gp (MDCK-MDR1), to measure the transport of a compound from the apical (A) to basolateral (B) side and vice versa.[3][4] A significantly higher transport in the B-A direction compared to the A-B direction (an efflux ratio >2) suggests that the compound is a P-gp substrate.
-
P-gp Inhibition Assay: This assay evaluates the ability of your DYRK inhibitor to block the transport of a known P-gp substrate, such as digoxin or rhodamine 123. A decrease in the efflux of the probe substrate in the presence of your compound indicates P-gp inhibition.
-
ATPase Activity Assay: P-gp utilizes ATP hydrolysis to fuel its transport activity. This assay measures the ATPase activity of P-gp in the presence of your compound. An increase in ATP hydrolysis suggests your compound is a P-gp substrate, as it is being actively transported. Conversely, a compound that inhibits P-gp will block the stimulation of ATPase activity by a known substrate.[5][6]
Q3: What is an efflux ratio (ER) and how is it interpreted?
The efflux ratio (ER) is a quantitative measure of active transport across a cell monolayer. It is calculated as the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction to the Papp in the apical-to-basolateral (A-B) direction:
ER = Papp (B-A) / Papp (A-B)
-
An ER > 2.0 is generally considered indicative of active efflux, suggesting the compound is a substrate for an efflux transporter like P-gp.[7]
-
An ER ≈ 1.0 suggests that the compound primarily crosses the cell monolayer by passive diffusion and is not a significant substrate for efflux transporters.
-
An ER that is significantly reduced in the presence of a known P-gp inhibitor (e.g., verapamil, elacridar) confirms that the observed efflux is mediated by P-gp.[7]
Q4: Is there a direct signaling link between DYRK kinases and P-gp?
While a direct, well-defined signaling pathway linking DYRK kinases to the regulation of P-gp expression or function is not yet fully elucidated, there is evidence suggesting indirect connections. Kinases, in general, are known to regulate the function of ABC transporters through phosphorylation.[5][8] DYRK1A, for example, is involved in numerous signaling pathways that control transcription and protein stability.[9][10] It is plausible that DYRK kinases could modulate the expression or activity of P-gp through their influence on transcription factors or other signaling molecules that are known to regulate the ABCB1 gene. Further research is needed to establish a definitive link.
Troubleshooting Guides
Caco-2/MDCK-MDR1 Bidirectional Transport Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in Papp values between wells/experiments | Inconsistent cell monolayer integrity (variable TEER values).[11][12] Inconsistent cell seeding density or passage number.[12] Presence of unstirred water layer. | Regularly monitor and record Transepithelial Electrical Resistance (TEER) values to ensure monolayer confluence and integrity. Only use monolayers within an established acceptable TEER range.[7] Standardize cell seeding density and use cells within a defined passage number range. Ensure adequate agitation of plates during the assay to minimize the unstirred water layer effect. |
| Low recovery of the test compound | Compound instability in the assay buffer. Non-specific binding to the assay plates or cell monolayer. Intracellular metabolism of the compound. | Assess the stability of the compound in the assay buffer over the time course of the experiment. Use low-binding plates and assess compound recovery at the end of the experiment by measuring the amount in both donor and receiver compartments, as well as in the cell lysate. Analyze samples for the presence of metabolites using LC-MS/MS. |
| Efflux ratio is high, but not inhibited by a known P-gp inhibitor | The compound is a substrate for another efflux transporter expressed in the cell line (e.g., BCRP, MRPs). The concentration of the P-gp inhibitor used is insufficient. | Use specific inhibitors for other transporters (e.g., Ko143 for BCRP) to identify the transporter responsible for the efflux. Perform a concentration-response experiment with the P-gp inhibitor to ensure an effective concentration is being used. |
| Efflux ratio is borderline (around 2.0) | The compound is a weak P-gp substrate. Assay variability is masking a true result. | Repeat the assay with a higher concentration of the test compound (if solubility permits) to potentially saturate the transporter and increase the efflux ratio. Increase the number of replicates and ensure tight control over all assay parameters. Confirm the finding with an alternative assay, such as a P-gp ATPase assay. |
P-gp ATPase Assay
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High background ATPase activity | Contamination of the membrane preparation with other ATPases. Instability of the membrane preparation. | Use a highly purified P-gp membrane preparation. Include a control with a specific P-gp inhibitor (e.g., verapamil) to determine the P-gp-specific ATPase activity. Ensure proper storage and handling of the membrane preparations to maintain their activity. |
| No stimulation of ATPase activity with a known P-gp substrate | Inactive P-gp in the membrane preparation. Suboptimal assay conditions (e.g., ATP concentration, temperature). | Test the membrane preparation with a panel of known P-gp substrates to confirm its activity. Optimize assay conditions, including ATP concentration, temperature, and buffer components. |
| Inhibition of basal ATPase activity by the test compound | The compound may be a non-competitive or allosteric inhibitor of P-gp. The compound may be inhibiting other ATPases in the preparation. | Further investigate the mechanism of inhibition. Use a more purified P-gp preparation to confirm the effect is specific to P-gp. |
Quantitative Data Summary
The following table summarizes publicly available P-gp liability data for a known DYRK1A inhibitor. This table will be updated as more data becomes available.
| Compound | Target(s) | Assay System | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio (ER) | P-gp Substrate? | Reference |
| Compound 8b | DYRK1A | MDCK-MDR1 | 1.9 ± 0.1 | 16.3 ± 0.6 | 8.6 | Yes | [13] |
Experimental Protocols
Detailed Methodology for Caco-2 Bidirectional Transport Assay
This protocol provides a general framework for assessing the P-gp substrate potential of a DYRK inhibitor using Caco-2 cells.
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in an appropriate medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin).
-
Seed cells onto permeable filter supports (e.g., Transwell® plates) at a density of approximately 6 x 104 cells/cm2.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Assessment:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers using a voltmeter. TEER values should be within the laboratory's established acceptable range (typically >300 Ω·cm2).[4]
-
Optionally, assess the permeability of a paracellular marker, such as Lucifer Yellow or [14C]-mannitol. The Papp for this marker should be low, indicating tight junction integrity.
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).
-
Apical to Basolateral (A-B) Transport: Add the test compound (at a relevant concentration, e.g., 1-10 µM) in transport buffer to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Basolateral to Apical (B-A) Transport: Add the test compound in transport buffer to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
To confirm P-gp mediated efflux, run a parallel set of experiments in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both the donor and receiver compartments.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with an equal volume of fresh transport buffer.
-
At the end of the experiment, collect samples from the donor compartment to calculate mass balance.
-
-
Sample Analysis and Data Calculation:
-
Quantify the concentration of the test compound in all samples using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of compound appearance in the receiver compartment).
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio (ER) as described in the FAQs.
-
Visualizations
Signaling and Experimental Workflow Diagrams
References
- 1. Selective inhibition reveals the regulatory function of DYRK2 in protein synthesis and calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 3. Reliable Prediction of Caco-2 Permeability by Supervised Recursive Machine Learning Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. P-glycoprotein Retains Drug-stimulated ATPase Activity upon Covalent Linkage of the Two Nucleotide Binding Domains at Their C-terminal Ends - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Function and regulation of Dyrk1A: towards understanding Down syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chromosome 21 kinase DYRK1A: emerging roles in cancer biology and potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dyrk1a from Gene Function in Development and Physiology to Dosage Correction across Life Span in Down Syndrome [mdpi.com]
- 11. Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variability in Caco-2 and MDCK cell-based intestinal permeability assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
Validation & Comparative
Comparison of DYRKs-IN-1 with other DYRK inhibitors like Harmine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DYRKs-IN-1 and the well-established DYRK inhibitor, Harmine. This document outlines their respective performance based on available experimental data, details relevant experimental protocols, and visualizes their roles in key signaling pathways.
Introduction to DYRK Inhibition
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of DYRK activity has been implicated in various diseases, making them attractive targets for therapeutic intervention. This guide focuses on a comparative analysis of two prominent inhibitors: this compound, a potent and selective inhibitor, and Harmine, a naturally occurring β-carboline alkaloid with known DYRK inhibitory activity.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and Harmine against various DYRK family members has been quantified using IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. The following table summarizes the available data.
| Kinase Target | This compound IC50 (nM) | Harmine IC50 (nM) |
| DYRK1A | 5[1][2][3] | 9 - 80 |
| DYRK1B | 8[1][2][3] | 166 |
| DYRK2 | Not Available | 900 - 1900 |
| DYRK3 | Not Available | 800 |
| DYRK4 | Not Available | 80,000 |
Note: The IC50 values for Harmine can vary between studies due to different experimental conditions. The range provided reflects this variability.
Selectivity Profile: A Key Differentiator
A critical aspect of any kinase inhibitor is its selectivity, as off-target effects can lead to unforeseen cellular consequences.
This compound is reported to be a potent inhibitor of DYRK1A and DYRK1B.[1][2][3] While a comprehensive kinome-wide selectivity profile for this compound is not extensively documented in publicly available literature, its high potency against DYRK1A and DYRK1B suggests a degree of specificity for this subfamily.
Harmine , in contrast, is known to be a less selective inhibitor. It demonstrates inhibitory activity against other kinases and also potently inhibits monoamine oxidase A (MAO-A). Kinome profiling has shown that at a concentration of 10 μM, harmine can inhibit at least 17 other kinases in addition to DYRK1A. This broader activity profile highlights the potential for more significant off-target effects compared to more specifically designed inhibitors.
Experimental Protocols
The determination of inhibitor potency (IC50 values) is crucial for comparative analysis. Below is a generalized protocol for a radiometric kinase inhibition assay, a common method used in such studies.
Protocol: Radiometric Kinase Inhibition Assay (³³P-ATP Filter Binding Assay)
This protocol outlines the steps to measure the ability of a compound to inhibit the activity of a specific DYRK kinase.
Materials:
-
Recombinant DYRK enzyme (e.g., DYRK1A)
-
Kinase-specific substrate peptide (e.g., Woodtide)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Adenosine triphosphate (ATP), both non-radiolabeled and ³³P-γ-ATP
-
Test inhibitors (this compound, Harmine) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the kinase in kinase reaction buffer.
-
Prepare a stock solution of the substrate peptide.
-
Prepare a stock solution of ATP, including a known concentration of ³³P-γ-ATP.
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test inhibitor at various concentrations to the wells. Include a DMSO-only control (no inhibitor) and a no-enzyme control.
-
Add the substrate peptide to all wells.
-
Add the kinase to all wells except the no-enzyme control.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the ATP solution (containing ³³P-γ-ATP) to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
Stop Reaction and Capture Substrate:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted ³³P-γ-ATP will pass through.
-
-
Washing:
-
Wash the filter plate multiple times with the wash buffer to remove any unbound ³³P-γ-ATP.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.
-
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Involvement
DYRK kinases are integral components of several critical signaling pathways. Understanding the context in which these inhibitors function is vital for interpreting experimental results.
DYRK1A-NFAT Signaling Pathway
The Nuclear Factor of Activated T-cells (NFAT) is a family of transcription factors that play a crucial role in immune response and cellular development. DYRK1A acts as a negative regulator of this pathway by phosphorylating NFAT, leading to its export from the nucleus and subsequent inactivation. Inhibition of DYRK1A, therefore, promotes NFAT-mediated gene transcription.
Caption: DYRK1A-NFAT signaling pathway and the effect of inhibitors.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. DYRK kinases, including DYRK1A and DYRK2, have been shown to modulate this pathway by phosphorylating key components like the Gli transcription factors, thereby influencing their activity and localization.
Caption: Simplified Hedgehog signaling pathway showing DYRK modulation.
Wnt Signaling Pathway
The Wnt signaling pathway is another fundamental pathway involved in development and disease. DYRK kinases can influence Wnt signaling through various mechanisms, including the phosphorylation of key pathway components like β-catenin and Dishevelled, which can affect their stability and function.
Caption: Overview of the canonical Wnt signaling pathway and DYRK interaction.
Conclusion
This guide provides a comparative overview of this compound and Harmine, two inhibitors of the DYRK kinase family. This compound emerges as a highly potent inhibitor of DYRK1A and DYRK1B. In contrast, Harmine, while also a potent DYRK1A inhibitor, exhibits a broader selectivity profile, which may be a consideration for experiments requiring high specificity. The choice between these inhibitors will ultimately depend on the specific research question, the desired level of selectivity, and the cellular context of the study. The provided experimental protocol and signaling pathway diagrams serve as a foundation for designing and interpreting experiments aimed at elucidating the roles of DYRK kinases in health and disease.
References
Unveiling the On-Target Efficacy of DYRKs-IN-1: A Comparative Guide to Cellular Validation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DYRKs-IN-1's on-target effects against other prominent DYRK inhibitors. Supported by experimental data, this document details the cellular validation of these compounds, offering insights into their potential as research tools and therapeutic agents.
Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases implicated in a range of cellular processes and pathological conditions, including neurodegenerative diseases, cancer, and diabetes. The development of potent and selective inhibitors for these kinases is a critical area of research. This guide focuses on the cellular validation of this compound, a potent and selective inhibitor of DYRK1A and DYRK1B, and compares its performance with other known DYRK inhibitors.
Quantitative Comparison of DYRK Inhibitors
The following tables summarize the in vitro potency and cellular activity of this compound (referred to as compound 34 in some literature) and other well-characterized DYRK inhibitors. These data have been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Other Notable Kinase Targets (IC50 < 1µM) | Reference |
| This compound (Compound 34) | Low nM | Low nM | CLK1, CLK2, CLK4, HIPK2 | [1] |
| Harmine | 81 - 245 | ~1.5x less potent than DYRK1A | MAO-A, CLK1, Haspin/GSG2 | [2] |
| AnnH75 | 130 | ~2x less potent than DYRK1A | CLK1, CLK4, Haspin/GSG2 | [2] |
| NSC361563 | Potent and Selective | Not specified | High selectivity across 40 kinases | [3][4] |
| SM07883 | 1.6 | Not specified | GSK-3β (10.8 nM) | [5] |
| Leucettine L41 | Not specified | Not specified | CLKs, GSK3β | [6] |
| EHT 5372 | 0.22 | Not specified | High selectivity over 339 kinases | |
| CX-4945 | 6.8 | Not specified | CLK family | [7] |
Cellular On-Target Validation: Key Signaling Pathways
The on-target effects of DYRK inhibitors are typically validated by assessing the phosphorylation status of known downstream substrates. Two of the most well-established pathways regulated by DYRK1A are the phosphorylation of Tau protein and the modulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.
Inhibition of Tau Phosphorylation
Hyperphosphorylation of the microtubule-associated protein Tau is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. DYRK1A is known to phosphorylate Tau at multiple sites.[8][9] The ability of DYRK inhibitors to block this process is a key indicator of their on-target cellular activity.
| Inhibitor | Effect on Tau Phosphorylation in Cellular Models | Reference |
| This compound (Compound 34) | Demonstrated target engagement in cells | [1] |
| Harmine | Reduces phosphorylation of Tau | [2] |
| AnnH75 | Dose-dependently reduced phosphorylation of Tau | [2] |
| NSC361563 | Decreased Tau phosphorylation at multiple sites | [4] |
| SM07883 | Reduction in phosphorylation of multiple Tau epitopes | [5] |
| EHT 5372 | Inhibits DYRK1A-induced Tau phosphorylation | |
| CX-4945 | Corrects hyperphosphorylation of Tau | [7] |
Modulation of NFAT Signaling
DYRK1A acts as a negative regulator of the NFAT family of transcription factors by phosphorylating them, which leads to their nuclear export and inactivation.[8] Inhibition of DYRK1A is therefore expected to increase NFAT-dependent gene expression. This is often assessed using a luciferase reporter assay.
| Inhibitor | Effect on NFAT Signaling in Cellular Models | Reference |
| This compound (Compound 34) | Expected to increase NFAT activity based on DYRK1A inhibition | |
| Harmine | Increases NFATc1 protein levels and transcriptional activity | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used in the cellular validation of DYRK inhibitors.
Western Blot Analysis of Tau Phosphorylation
This protocol describes the detection of phosphorylated Tau in cell lysates following treatment with a DYRK inhibitor.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T or SH-SY5Y) and allow them to adhere. Treat cells with the DYRK inhibitor at various concentrations for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pTau Thr212, Ser202, or Ser404) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tau or a housekeeping protein like GAPDH or β-actin.
-
NFAT Luciferase Reporter Assay
This assay measures the transcriptional activity of NFAT in response to DYRK1A inhibition.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T or Jurkat) in a 96-well plate.
-
Co-transfect the cells with an NFAT-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Inhibitor Treatment and Cell Stimulation:
-
After 24 hours, treat the cells with the DYRK inhibitor at various concentrations.
-
Stimulate the NFAT pathway by adding an appropriate agonist, such as ionomycin and phorbol 12-myristate 13-acetate (PMA). Include unstimulated and vehicle-treated controls.
-
-
Luciferase Assay:
-
After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NFAT activity relative to the stimulated vehicle control.
-
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tau pathology reduction with SM07883, a novel, potent, and selective oral DYRK1A inhibitor: A potential therapeutic for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DYRK1A antagonists rescue degeneration and behavioural deficits of in vivo models based on amyloid-β, Tau and DYRK1A neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Inhibitors of DYRK1A Identified by Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Kinome Selectivity Profile of DYRKs-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinome selectivity profile of DYRKs-IN-1, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their studies and to provide context for its potential therapeutic applications.
Executive Summary
This compound is a selective inhibitor of DYRK1A, a serine/threonine kinase implicated in various cellular processes and diseases, including neurodegenerative disorders and cancer.[1][2] This guide summarizes the kinome-wide selectivity of this compound, presenting quantitative data from binding assays and comparing its profile to the broader landscape of DYRK inhibitors. Detailed experimental protocols and diagrams of relevant signaling pathways are also provided to offer a comprehensive resource for researchers.
Kinome Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to confounding experimental results and adverse effects in clinical settings. The kinome selectivity of this compound has been characterized using a competitive binding assay, which measures the dissociation constant (Kd) of the inhibitor for a large panel of kinases. A lower Kd value indicates a higher binding affinity.
The data presented in Table 1 demonstrates that this compound exhibits high affinity for DYRK1A with an IC50 of 220 nM.[1] The compound shows significant selectivity for DYRK1A and DYRK1B over other kinases, including those from the closely related CLK family, which are common off-targets for many DYRK1A inhibitors.[3]
Table 1: Kinome Selectivity of this compound (Compound 11) [1]
| Kinase Target | Dissociation Constant (Kd) in nM |
| DYRK1A | 75 |
| DYRK1B | 160 |
| DYRK2 | 10,000 |
| CLK1 | 1,100 |
| CLK2 | 4,700 |
| CLK3 | 10,000 |
| GSK3β | 10,000 |
| CDK2 | 10,000 |
| JAK3 | 1,800 |
| STK39 | 10,000 |
| WNK2 | 10,000 |
Data from a competitive binding assay (DiscoverX).[1]
Experimental Protocols
Kinome-wide Selectivity Profiling (Competitive Binding Assay)
The kinome selectivity of this compound was determined using the KINOMEscan™ platform (DiscoverX), a competition-based binding assay.
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR (qPCR) of the DNA tag. A reduction in the amount of captured kinase in the presence of the test compound indicates binding of the compound to the kinase.
Methodology:
-
A panel of human kinases is expressed as fusions with a proprietary DNA tag.
-
The test compound (this compound) is incubated with the kinase-DNA tag fusion protein and an immobilized, active-site directed ligand.
-
The mixture is allowed to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are reported as the dissociation constant (Kd), which is calculated from the dose-response curve of the test compound.
In Vitro Kinase Inhibition Assay (Radiometric)
The inhibitory activity of this compound on DYRK1A phosphorylation was confirmed using a radiometric kinase assay (33PanQinase Activity Assay, Proqinase GMBH).[1]
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-33P]ATP) to a specific substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.
Methodology:
-
Recombinant human DYRK1A enzyme is incubated with the test compound (this compound) at various concentrations.
-
A specific peptide substrate and [γ-33P]ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-33P]ATP, typically by binding the substrate to a filter membrane.
-
The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
To confirm that this compound can bind to DYRK1A within a cellular context, a NanoBRET™ Target Engagement Assay (Promega) was utilized.[1]
Principle: This assay measures the binding of a test compound to a target protein in living cells. It is based on Bioluminescence Resonance Energy Transfer (BRET), where energy is transferred from a NanoLuc® luciferase-tagged target protein to a fluorescent energy transfer probe (tracer) that binds to the same target. A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
HEK293 cells are transfected with a vector expressing the DYRK1A protein fused to NanoLuc® luciferase.
-
The transfected cells are incubated with a cell-permeable fluorescent tracer that binds to the ATP-binding site of DYRK1A.
-
The test compound (this compound) is added at various concentrations.
-
The NanoLuc® substrate is added, and both the donor (luciferase) and acceptor (tracer) emissions are measured.
-
The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
To visualize the context in which this compound acts and the methods used to characterize it, the following diagrams are provided.
Caption: Workflow for Determining Kinome Selectivity using a Competitive Binding Assay.
Caption: A Simplified Overview of DYRK1A's Role in Neuronal Signaling and Alzheimer's Disease Pathology.
Conclusion
This compound is a highly selective inhibitor of DYRK1A, demonstrating minimal off-target activity against a broad panel of kinases. Its well-characterized selectivity profile, supported by robust experimental data, makes it a valuable tool for investigating the biological functions of DYRK1A in various physiological and pathological contexts. The detailed protocols provided in this guide offer a foundation for researchers to replicate and expand upon these findings. Further investigation into the cellular and in vivo effects of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights from the protein interaction Universe of the multifunctional “Goldilocks” kinase DYRK1A [frontiersin.org]
- 3. Kinome-Wide siRNA Screening Identifies DYRK1B as a Potential Therapeutic Target for Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the IC50 values of different DYRK family inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Dual-specificity tyrosine-regulated kinase (DYRK) family plays a crucial role in a multitude of cellular processes, including cell cycle regulation, neuronal development, and signal transduction. Dysregulation of DYRK family members has been implicated in various diseases, such as cancer, neurodegenerative disorders like Alzheimer's disease, and developmental abnormalities. This guide provides a comparative analysis of the inhibitory potency (IC50 values) of various small molecule inhibitors against different members of the DYRK family, supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitor Potency (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a selection of inhibitors against various DYRK family kinases. Lower IC50 values indicate higher potency. The data has been compiled from various publicly available sources and research articles.
| Inhibitor | DYRK1A (nM) | DYRK1B (nM) | DYRK2 (nM) | DYRK3 (nM) | DYRK4 (nM) | Other Notable Targets (nM) |
| Harmine | 22 - 350[1] | 900[1] | 900[1] | 800 | - | MAO-A, CLK1 (27)[1] |
| AZ191 | 88[2] | 17[2] | 1890[2] | - | - | - |
| EHT 1610 | 0.36[3] | 0.59[3] | - | - | - | - |
| Leucettine L41 | - | - | - | - | - | DYRKs, CLKs, GSK-3[4] |
| GNF2133 | 6.2[3] | - | - | - | - | GSK3β (>50,000)[3] |
| INDY | 240[2] | 230[2] | - | - | - | ATP-competitive |
| GSK-626616 | Similar to DYRK3 | Similar to DYRK3 | Similar to DYRK3 | 0.7[5][6] | - | - |
| EHT 5372 | 0.22[4] | 0.28[4] | 10.8[4] | 93.2[4] | - | CLK1 (22.8), CLK2 (88.8), CLK4 (59.0), GSK-3α (7.44), GSK-3β (221)[4] |
| DYRK1-IN-1 | 220[3] | - | - | - | - | Highly selective for DYRK1A |
| Dyrk1A-IN-5 | 6[3] | 600[7] | >10,000[7] | - | - | CLK1 (500)[7] |
| LDN-192960 | - | - | 48[2] | - | - | Haspin (10)[2] |
Signaling Pathway: DYRK1A in Alzheimer's Disease
DYRK1A is a key player in the pathology of Alzheimer's disease. It contributes to the hyperphosphorylation of both Tau protein, leading to the formation of neurofibrillary tangles (NFTs), and the Amyloid Precursor Protein (APP), which influences the production of amyloid-beta (Aβ) peptides. The following diagram illustrates this signaling pathway.
Caption: DYRK1A's role in Alzheimer's disease pathology.
Experimental Methodologies
The determination of IC50 values is a critical step in the characterization of enzyme inhibitors. Below are detailed protocols for two common non-radioactive kinase assays used to assess the potency of DYRK inhibitors.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the DYRK enzyme, the specific substrate, ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Initiate the reaction by adding the enzyme or ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to each reaction to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert ADP to ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is correlated to the amount of ADP produced.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase active site.
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescently labeled tracer that binds to the ATP-binding site of the kinase. When both are bound, FRET occurs. A test compound that also binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Protocol:
-
Assay Preparation:
-
Prepare serial dilutions of the test inhibitor.
-
Prepare a solution containing the DYRK kinase and the Eu-labeled anti-tag antibody.
-
Prepare a solution of the fluorescent tracer.
-
-
Assay Assembly:
-
In a microplate, add the inhibitor dilutions.
-
Add the kinase/antibody mixture to all wells.
-
Add the tracer solution to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the Eu-antibody).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of a kinase inhibitor.
Caption: A generalized workflow for IC50 determination.
References
A Side-by-Side Comparison of DYRK1A and DYRK1B Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Dual-specificity tyrosine-regulated kinases 1A (DYRK1A) and 1B (DYRK1B) are members of the CMGC family of serine/threonine kinases that play crucial roles in regulating cell proliferation, differentiation, and survival. Their deregulation has been implicated in various diseases, including neurodegenerative disorders and cancer, making them attractive targets for therapeutic intervention. This guide provides a comprehensive side-by-side comparison of selective inhibitors for DYRK1A and DYRK1B, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid researchers in selecting the appropriate tools for their studies.
Inhibitor Selectivity and Potency
The development of selective inhibitors for DYRK1A and DYRK1B is challenged by the high degree of homology in their ATP-binding pockets. However, several compounds have been identified that exhibit varying degrees of selectivity. The following tables summarize the in vitro potency (IC50) of prominent inhibitors against DYRK1A, DYRK1B, and other kinases.
Table 1: IC50 Values of Selected DYRK1A Inhibitors (nM)
| Inhibitor | DYRK1A | DYRK1B | CLK1 | CLK2 | GSK3β | Other Notable Targets (IC50 in nM) |
| Harmine | 33 - 80[1] | 160[1] | - | - | - | DYRK2 (2000), DYRK3 (410), DYRK4 (80000)[1] |
| INDY | - | - | - | - | - | - |
| Leucettine L41 | - | - | - | - | - | - |
| EHT 1610 | - | - | - | - | - | - |
| NSC361563 | 1670[2] | - | - | - | - | Not toxic to SH-SY5Y or HL-7702 cells (>100,000)[2] |
| VER-239353 | 7[3] | 2.4[3] | - | - | - | >30-fold selectivity vs DYRK2[3] |
| SM07883 | 1.6[4] | Potent inhibition | - | CLK4 (potent) | Potent inhibition | - |
| Lorecivivint (SM04690) | 26.9[4] | - | - | CLK2 (5.8) | - | Pan-CLK/DYRK inhibitor[4] |
| FRTX-02 (VRN024219) | 2.9[4] | 1.9[4] | 4 | 3.7 | - | - |
| ZDWX-25 | 227.97[4] | - | - | - | 248.73[4] | - |
| JH-XIV-68-3 (3) | 13[5] | 19[5] | - | - | - | Macrocyclic inhibitor[6] |
| JH-XVII-10 (10) | 3[5] | 5[5] | - | - | - | Macrocyclic inhibitor[6] |
| Compound 4k | 35[1] | - | 20 | - | - | CLK4 (26), Haspin (76)[1] |
| ML315 | 282[7] | 1156[7] | 68 | 231 | >10,000 | CLK4 (68)[7] |
Table 2: IC50 Values of Selected DYRK1B Inhibitors (nM)
| Inhibitor | DYRK1B | DYRK1A | DYRK2 | Other Notable Targets (IC50 in nM) |
| AZ191 | 17[3] | 88[3] | 1890[3] | 5-fold selective for DYRK1B over DYRK1A[3] |
| Thiophene Compound 48 | 70[3] | 100[3] | 40 | CLK1, CLK4[3] |
| VER-239353 | 2.4[3] | 7[3] | >30-fold selectivity | - |
| Compound 14 | 1[3] | - | - | - |
| Compound 19 | 3[3] | - | - | - |
| Compound 31 | 7[3] | - | - | - |
| Compound 33 | 7[3] | - | - | Most selective in a panel of 124 kinases[3] |
| Harmine | 115[8] | 97[8] | - | - |
| AZ191 (alternative measurement) | 66[8] | 188[8] | - | - |
Signaling Pathways
DYRK1A and DYRK1B are involved in a multitude of cellular signaling pathways. Understanding these pathways is critical for elucidating the functional consequences of their inhibition.
DYRK1A Signaling
DYRK1A is a key regulator of neuronal development, cell cycle progression, and apoptosis. It has been shown to phosphorylate a variety of substrates, influencing multiple downstream pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Table 5, IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Validating DYRK1A Inhibition: A Comparative Guide to Leucettinib-21 and its Inactive Control
For researchers and scientists in the fields of neurodegenerative diseases, oncology, and developmental disorders, the specific and verifiable inhibition of target kinases is paramount. This guide provides a comparative analysis of the experimental results obtained with the potent DYRK1A inhibitor, Leucettinib-21, and its structurally similar but biologically inactive isomer, iso-Leucettinib-21. The use of such inactive controls is crucial for demonstrating that the observed biological effects are due to the specific inhibition of the target kinase and not to off-target or non-specific compound effects.
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a crucial enzyme involved in a variety of cellular processes, and its dysregulation has been implicated in conditions such as Down syndrome, Alzheimer's disease, and certain cancers. Leucettinib-21 has emerged as a promising inhibitor of DYRK1A, demonstrating potent and selective activity. To rigorously validate its on-target effects, experiments frequently employ iso-Leucettinib-21, an isomer that is incapable of inhibiting DYRK1A, as a negative control. This guide presents a compilation of experimental data and protocols to illustrate the importance and practical application of this validation strategy.
Comparative Analysis of In Vitro Kinase Inhibition
The cornerstone of validating a kinase inhibitor lies in demonstrating its potency and selectivity against its intended target. Biochemical assays are employed to measure the half-maximal inhibitory concentration (IC50) of a compound, representing the concentration required to inhibit 50% of the enzyme's activity. The following table summarizes the IC50 values for Leucettinib-21 and its inactive control, iso-Leucettinib-21, against DYRK1A and a panel of other kinases.
| Kinase Target | Leucettinib-21 IC50 (nM) | iso-Leucettinib-21 IC50 (µM) | Reference |
| DYRK1A | 2.4 | > 10 | |
| DYRK1B | 6.7 | > 10 | |
| CLK1 | 12 | > 10 | |
| CLK2 | 33 | > 10 | |
| CLK4 | 5 | > 10 | |
| DYRK2 | 200-1000 | Not Reported | [1] |
| DYRK3 | 200-1000 | Not Reported | [1] |
| DYRK4 | 200-1000 | Not Reported | [1] |
| GSK-3β | 2000 | > 10 |
Data Summary: The data clearly demonstrates that Leucettinib-21 is a potent inhibitor of DYRK1A with an IC50 value in the low nanomolar range. In stark contrast, iso-Leucettinib-21 shows no significant inhibitory activity against DYRK1A, with an IC50 value greater than 10 µM. This significant difference in potency underscores the utility of iso-Leucettinib-21 as a negative control. While Leucettinib-21 shows some activity against other members of the DYRK and CLK families, it is significantly less potent against other kinases like GSK-3β.
Cellular Activity: Assessing On-Target Effects
Beyond biochemical assays, it is essential to demonstrate that the inhibitor maintains its target-specific activity within a cellular context. This is often achieved by measuring the viability of cells treated with the active compound versus the inactive control.
| Cell Line | Assay | Leucettinib-21 Effect | iso-Leucettinib-21 Effect | Reference |
| Murine Leukemia Cells | Cytotoxicity (Annexin V) | Dose-dependent increase in apoptosis | No significant effect | [2] |
| Human Leukemia Cells | Cell Viability (alamarBlue) | Dose-dependent decrease in viability | No significant effect | [2] |
| HT-22 (mouse hippocampal) | DYRK1A activity | Dose-dependent inhibition | No inhibition | [3] |
Data Summary: In cellular assays, Leucettinib-21 induces a dose-dependent cytotoxic effect in leukemia cell lines, a finding that is absent with iso-Leucettinib-21 treatment.[2] This indicates that the observed cell death is a consequence of DYRK1A inhibition. Furthermore, in a neuronal cell line, Leucettinib-21 effectively inhibits endogenous DYRK1A activity, while its inactive isomer has no effect.[3]
Experimental Protocols
To ensure the reproducibility and accuracy of these findings, detailed experimental protocols are provided below for two key assays.
Radiometric Kinase Assay for DYRK1A Inhibition
This assay measures the transfer of a radiolabeled phosphate from ATP to a specific peptide substrate by DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Leucettinib-21 and iso-Leucettinib-21 dissolved in DMSO
-
Phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of Leucettinib-21 and iso-Leucettinib-21 in DMSO. A typical concentration range would be from 1 µM down to 0.1 nM.
-
Prepare a master mix containing the kinase reaction buffer, DYRK1A enzyme, and the DYRKtide substrate.
-
In a microplate, add a small volume of each inhibitor dilution (or DMSO for control).
-
Initiate the kinase reaction by adding the master mix to each well.
-
Start the reaction by adding a solution of [γ-³³P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 values.
alamarBlue Cell Viability Assay
This assay is based on the reduction of resazurin (a blue, non-fluorescent compound) to resorufin (a pink, highly fluorescent compound) by metabolically active cells.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
Complete cell culture medium
-
Leucettinib-21 and iso-Leucettinib-21 dissolved in DMSO
-
alamarBlue™ reagent
-
96-well microplates
-
Plate reader capable of measuring fluorescence or absorbance
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Leucettinib-21 and iso-Leucettinib-21 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compounds (and a DMSO control).
-
Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).
-
Add alamarBlue™ reagent to each well, typically 10% of the well volume.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence (Ex: ~560 nm, Em: ~590 nm) or absorbance (570 nm and 600 nm) using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and plot the dose-response curves.
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the DYRK1A signaling pathway and a typical experimental workflow for inhibitor validation.
Caption: DYRK1A signaling pathway and point of inhibition.
Caption: Experimental workflow for validating a kinase inhibitor.
References
- 1. Leucettinib-21 (LCTB-21) | CLK/DYRK inhibitor | Probechem Biochemicals [probechem.com]
- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - UZ [thermofisher.com]
- 3. interactive-programme.europa-organisation.com [interactive-programme.europa-organisation.com]
Assessing the relative potency and selectivity of various DYRK inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) are a family of protein kinases involved in a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1][2][3] Their dysregulation has been implicated in various diseases, such as Down syndrome, Alzheimer's disease, and certain cancers, making them attractive targets for therapeutic intervention.[4] This guide provides a comparative analysis of various DYRK inhibitors, focusing on their potency and selectivity to aid researchers in selecting the appropriate tools for their studies.
Data Presentation: Potency and Selectivity of DYRK Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several DYRK inhibitors against DYRK1A and DYRK1B, along with their selectivity against other common off-target kinases. This data is compiled from various biochemical assays.
| Inhibitor | DYRK1A IC50 (nM) | DYRK1B IC50 (nM) | Other Notable Targets (IC50 in nM) | Reference(s) |
| Harmine | 33 - 97 | 115 | CLK1 (~100% inhibition at 10µM), MAO-A | [5][6][7] |
| EHT 1610 | 1.2 | 1.8 | CLK1 (1.4), CLK4 (2.3), GSK3β (110) | [8][9] |
| GNF4877 | 1.1 | 1.4 | CLK1 (0.8), CLK4 (1.2) | [10] |
| AZ191 | 188 - 199 | 18 - 83 | Over 10 other kinases inhibited | [6] |
| Leucettine L41 | 15 | 20 | CLK1 (3), GSK3α/β (150/30) | [11] |
| INDY | 240 | - | CLK1 (119), CLK4 (30) | [7] |
| 5-IT | - | - | Multiple kinases | [10] |
| Compound 8b | 76 | - | Good kinome-wide selectivity | [12] |
| Compound 2-2c | - | - | Improved kinase selectivity over harmine | [13] |
Note: IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the potency and selectivity of DYRK inhibitors.
1. In Vitro Kinase Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Materials: Recombinant DYRK1A or DYRK1B enzyme, kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA), [γ-33P]ATP, substrate peptide (e.g., DYRKtide), test inhibitor, and phosphocellulose paper.
-
Procedure:
-
Prepare a reaction mixture containing the kinase, kinase buffer, and the test inhibitor at various concentrations.
-
Initiate the reaction by adding a mixture of the substrate peptide and [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-33P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression.[11]
-
2. TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay
This is a non-radioactive, homogeneous assay that measures kinase activity by detecting the phosphorylation of a biotinylated substrate.
-
Materials: Recombinant DYRK1A or DYRK1B enzyme, kinase buffer, ATP, biotinylated substrate peptide, europium-labeled anti-phosphoserine/threonine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Add the kinase, test inhibitor, and substrate to the wells of a microplate.
-
Start the reaction by adding ATP.
-
Incubate at room temperature.
-
Stop the reaction and detect the phosphorylated product by adding a solution containing the europium-labeled antibody and SA-APC.
-
After another incubation period, read the plate on a TR-FRET-compatible reader.
-
The TR-FRET signal is proportional to the amount of phosphorylated substrate. Calculate IC50 values as described above.[11]
-
3. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Materials: Recombinant DYRK1A or DYRK1B enzyme, kinase buffer, ATP, substrate, test inhibitor, and ADP-Glo™ Reagent and Kinase Detection Reagent.
-
Procedure:
-
Perform the kinase reaction in the presence of varying concentrations of the inhibitor.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measure the luminescence, which is proportional to the ADP concentration and thus the kinase activity.
-
Determine IC50 values.[6]
-
4. Cell Viability Assay (e.g., PrestoBlue™ Assay)
This assay assesses the cytotoxic effects of the inhibitors on cultured cells.
-
Materials: Cell line of interest (e.g., H4 neuroglioma cells), cell culture medium, test inhibitor, and PrestoBlue™ reagent.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dose-response of the inhibitor for a specified period (e.g., 72 hours).
-
Add PrestoBlue™ reagent to each well and incubate.
-
Measure the fluorescence or absorbance. The signal is proportional to the number of viable cells.
-
Calculate the IC50 for cytotoxicity.[5]
-
Visualizations: Signaling Pathways and Experimental Workflows
DYRK Signaling Pathways
DYRK kinases are involved in multiple signaling pathways that regulate key cellular functions.[1][14]
Caption: Overview of DYRK kinase involvement in key signaling pathways.[1][14]
Experimental Workflow for Inhibitor Potency and Selectivity Screening
The following diagram illustrates a typical workflow for characterizing novel DYRK inhibitors.
Caption: A streamlined workflow for identifying and characterizing DYRK inhibitors.
References
- 1. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New insights into the roles for DYRK family in mammalian development and congenital diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DYRK1A inhibitors for disease therapy: Current status and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of harmine and β-carboline analogs from a high-throughput screen of an approved drug collection; profiling as differential inhibitors of DYRK1A and monoamine oxidase A and for in vitro and in vivo anti-cancer studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. Comparative Efficacy and Selectivity of Pharmacological Inhibitors of DYRK and CLK Protein Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. JCI Insight - Pharmacologic and genetic approaches define human pancreatic β cell mitogenic targets of DYRK1A inhibitors [insight.jci.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Characterization of Selective and Ligand-Efficient DYRK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Validation of a Harmine-based, Central Nervous System (CNS)-Avoidant, Selective, Human β-Cell Regenerative Dual-Specificity Tyrosine Phosphorylation-Regulated Kinase A (DYRK1A) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Emerging Roles of DYRK Kinases in Embryogenesis and Hedgehog Pathway Control - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of DYRKs-IN-1 and Leucettinibs as Chemical Probes for Kinase Research
For researchers, scientists, and drug development professionals investigating the roles of dual-specificity tyrosine-regulated kinases (DYRKs), the choice of a chemical probe is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of two prominent classes of DYRK inhibitors: DYRKs-IN-1 and Leucettinibs. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this guide aims to equip researchers with the necessary information to select the most appropriate tool for their specific research needs.
Introduction to DYRKs and their Inhibitors
The DYRK family of protein kinases, which includes isoforms such as DYRK1A, DYRK1B, DYRK2, DYRK3, and DYRK4, are crucial regulators of a multitude of cellular processes, including cell proliferation, differentiation, and survival.[1] Dysregulation of DYRK activity has been implicated in various diseases, including neurodegenerative disorders like Alzheimer's and Down syndrome, as well as several types of cancer.[1][2] This has spurred the development of small molecule inhibitors to probe DYRK function and as potential therapeutic agents.
Among the available inhibitors, this compound and Leucettinibs have emerged as valuable research tools. This compound is a potent synthetic inhibitor, while Leucettinibs are a class of compounds inspired by the marine sponge natural product Leucettamine B.[3][4] Both exhibit potent inhibitory activity against DYRK kinases, but they differ in their selectivity profiles, mechanisms of action, and stages of development.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and representative Leucettinibs, allowing for a direct comparison of their potency and selectivity.
Table 1: In Vitro Inhibitory Activity (IC50/EC50) of this compound and Leucettinibs
| Compound | Target Kinase | IC50 / EC50 (nM) | Assay Type | Reference |
| This compound | DYRK1A | 5 | In vitro kinase assay | [3][5] |
| DYRK1B | 8 | In vitro kinase assay | [3][5] | |
| SW 620 cells | 27 (EC50) | Cell-based assay | [5] | |
| Leucettine L41 | DYRK1A | 40 | In vitro kinase assay | [6] |
| DYRK2 | 35 | In vitro kinase assay | [6] | |
| Leucettinib-21 | DYRK1A | 0.5 - 20 | In vitro kinase assay | [4][7] |
Table 2: Kinase Selectivity Profile
A comprehensive, head-to-head kinase selectivity panel for both this compound and a wide range of Leucettinibs is not publicly available in a single study. However, existing data suggests the following:
-
This compound is a potent inhibitor of DYRK1A and DYRK1B.[3][5] Its broader kinome selectivity has not been extensively published.
-
Leucettinibs are generally potent inhibitors of DYRK1A and often show activity against other DYRK isoforms and CLK kinases.[4][7][8] Some analogs, like Leucettine L41, also inhibit DYRK2.[6] The selectivity of individual Leucettinibs can vary significantly based on their chemical structure. Some novel inhibitors have been developed with greater selectivity for DYRK1A over CLK1.[9]
Mechanism of Action
Both this compound and Leucettinibs are ATP-competitive inhibitors.[1][10] They exert their effects by binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its downstream substrates.
Experimental Protocols
To facilitate the replication and validation of findings, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assays
1. LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase.
-
Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. In the absence of an inhibitor, FRET occurs between the Eu-donor and the Alexa Fluor-acceptor. An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[11][12]
-
Protocol Outline:
-
Prepare a 3X solution of the test compound.
-
Prepare a 3X solution of the kinase/antibody mixture.
-
Prepare a 3X solution of the tracer.
-
In a 384-well plate, add 5 µL of the test compound solution.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate at room temperature for 1 hour.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm.[11]
-
Calculate the emission ratio (665 nm / 615 nm) to determine the level of inhibition.
-
2. ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced.
-
Principle: After the kinase reaction, remaining ATP is depleted. The ADP is then converted to ATP, which is used by a luciferase to generate a light signal proportional to the initial kinase activity.[1][13]
-
Protocol Outline:
-
Perform the kinase reaction in a suitable buffer containing the kinase, substrate, ATP, and the test inhibitor.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete excess ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[14]
-
Measure the luminescence using a plate reader.
-
3. ELISA-based DYRK1A Kinase Assay
This assay utilizes a phosphorylation site-specific antibody to detect the phosphorylated substrate.
-
Principle: A DYRK1A substrate is coated onto an ELISA plate. The kinase reaction is performed in the wells in the presence of the inhibitor. The amount of phosphorylated substrate is then detected using a specific primary antibody and a secondary antibody conjugated to an enzyme for colorimetric or fluorometric detection.[15]
-
Protocol Outline:
-
Coat a 96-well plate with the DYRK1A substrate and incubate overnight at 4°C.
-
Wash the wells and block with a blocking buffer.
-
Perform the kinase reaction in the wells by adding DYRK1A, ATP, and the test inhibitor. Incubate for 30-60 minutes at 30°C.
-
Wash the wells and add a phospho-specific primary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add an enzyme-linked secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the wells and add a suitable substrate for the enzyme.
-
Measure the absorbance or fluorescence to quantify kinase activity.[15]
-
Cell-Based Assays
SPHINKS (Substrate Phosphorylation by Sequential Induction of Kinase and Substrate) Assay
This cell-based assay evaluates the inhibition of a kinase during its folding and maturation process.
-
Principle: This assay utilizes a cell line with inducible expression of both the kinase (e.g., DYRK1A) and its substrate. By timing the induction of each component and the addition of the inhibitor, it's possible to distinguish between inhibitors that target the mature kinase versus those that interfere with its folding.[16]
-
Protocol Outline:
-
Use a cell line with dual-inducible expression of DYRK1A and a substrate (e.g., TAU).
-
Induce the expression of DYRK1A.
-
At a specific time point, add the test inhibitor.
-
Subsequently, induce the expression of the substrate.
-
Lyse the cells and analyze the phosphorylation of the substrate by Western blotting or other methods.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a key signaling pathway involving DYRK1A and a typical experimental workflow for inhibitor testing.
Caption: DYRK1A-mediated regulation of NFAT signaling.
Caption: A typical workflow for kinase inhibitor discovery.
In Vivo Applications
-
This compound: Derivatives of this compound have shown in vivo activity in glioblastoma xenograft models, indicating their potential for further development as anti-cancer agents.[17]
-
Leucettinibs: Leucettinib-21, a prominent member of this class, has advanced to Phase 1 clinical trials for Alzheimer's disease and Down syndrome, highlighting its promising therapeutic potential.[7][18]
Conclusion: Choosing the Right Probe
The selection of a chemical probe between this compound and Leucettinibs will depend on the specific research question and experimental context.
-
This compound is a valuable tool for basic research focused on the roles of DYRK1A and DYRK1B. Its high potency makes it suitable for in vitro studies and potentially for initial in vivo proof-of-concept experiments, particularly in oncology. However, its broader selectivity profile needs further characterization.
-
Leucettinibs represent a more diverse class of inhibitors. Their development from a natural product has led to a range of analogs with varying potencies and selectivities. Leucettinib-21, in particular, is a well-characterized compound with demonstrated in vivo activity and is undergoing clinical evaluation, making it a strong candidate for translational research in neurodegenerative diseases. Researchers should carefully consider the specific selectivity profile of the chosen Leucettinib analog for their target of interest.
Ultimately, the ideal chemical probe should be potent, selective, and well-characterized in the relevant experimental systems. This guide provides a foundation for making an informed decision, and researchers are encouraged to consult the primary literature for the most detailed and up-to-date information on these valuable research tools.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. Human DYRK1A ELISA Kit (A7358) [antibodies.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selectivity Profiling and Biological Activity of Novel β-Carbolines as Potent and Selective DYRK1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 13. promega.com [promega.com]
- 14. worldwide.promega.com [worldwide.promega.com]
- 15. An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of DYRKs-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential procedural guidance for the proper disposal of DYRKs-IN-1, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), to ensure laboratory safety and environmental protection.
This compound hydrochloride is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to proper disposal protocols is crucial to prevent harm to personnel and the environment. The primary principle for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant[1]. Under no circumstances should it be released into the environment, such as being poured down the drain.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is essential to be familiar with the safety precautions outlined in the material safety data sheet (MSDS).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Avoid Inhalation and Contact: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. Prevent contact with skin and eyes[1].
-
Handling Spills: In the event of a spill, collect the spillage promptly[1]. Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, sealed container for disposal. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines the necessary steps for the safe collection and temporary storage of this compound waste within a laboratory setting, pending collection by a certified hazardous waste disposal service.
-
Segregate Waste: All materials contaminated with this compound must be segregated as hazardous waste. This includes:
-
Unused or expired solid this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables such as pipette tips, centrifuge tubes, and gloves.
-
Contaminated labware (e.g., glassware). If glassware is to be reused, it must be thoroughly decontaminated according to your institution's established procedures for this class of chemical.
-
-
Use Designated Waste Containers:
-
Place solid waste and dry contaminated consumables into a clearly labeled, sealable hazardous waste container.
-
Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams. The MSDS for this compound hydrochloride notes incompatibility with strong acids/alkalis and strong oxidizing/reducing agents[1].
-
-
Labeling: All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound hydrochloride."
-
The associated hazards (e.g., "Harmful," "Toxic to Aquatic Life").
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from general laboratory traffic. This area should be clearly marked as a hazardous waste accumulation site.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste. Follow all institutional procedures for waste manifest and handover.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative and hazard information for this compound hydrochloride.
| Property | Value | Reference |
| Molecular Formula | C30H31Cl2N7O4 | [1] |
| Molecular Weight | 624.52 | [1] |
| Oral Toxicity | Acute toxicity, Oral (Category 4) | [1] |
| Aquatic Toxicity | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Solubility in DMSO | 20.83 mg/mL | [2] |
| Solubility in Water | < 0.1 mg/mL | [2] |
Experimental Workflow and Signaling Pathway Diagrams
To provide a clearer understanding of the procedural flow and the biological context of this compound, the following diagrams have been generated.
References
Safeguarding Your Research: A Comprehensive Guide to Handling DYRKs-IN-1
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent and selective kinase inhibitors like DYRKs-IN-1. This guide provides essential safety and logistical information for the handling and disposal of this compound, a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). Adherence to these protocols is critical for minimizing exposure risks and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Therefore, stringent adherence to safety protocols is mandatory. The following table summarizes the required personal protective equipment (PPE) for handling this compound in solid and solution forms.
| PPE Category | Solid Form (Powder) | Solution Form | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Body Protection | Laboratory coat | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood | Use in a certified chemical fume hood | Minimizes inhalation of the powdered compound or aerosols from solutions. |
Operational and Disposal Plans: A Step-by-Step Guide
Proper handling and disposal of this compound are crucial to mitigate risks. The following procedural guidance outlines the key steps from receiving the compound to its final disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound hydrochloride powder at -20°C in a tightly sealed container.[1]
-
Solutions of this compound in solvents like DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Preparation of Solutions
-
All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood.
-
To prepare a stock solution, this compound hydrochloride is soluble in DMSO.[2] For a 10 mM stock solution, dissolve 6.25 mg of this compound hydrochloride (Molecular Weight: 624.52 g/mol ) in 1 mL of DMSO.
-
Gentle warming and sonication can be used to aid dissolution.[2]
Spill Management
In the event of a spill, immediate and appropriate action is critical.
| Spill Type | Containment | Cleaning | Disposal |
| Solid (Powder) | Cover the spill with absorbent material (e.g., paper towels). | Gently wet the absorbent material with a suitable solvent (e.g., ethanol) to avoid raising dust. Carefully wipe the area from the outside in. | Place all contaminated materials in a sealed bag and dispose of as chemical waste. |
| Solution | Absorb the spill with inert material (e.g., vermiculite, dry sand). | Decontaminate the spill area with a suitable laboratory disinfectant or 70% ethanol. | Collect the absorbent material and dispose of it as chemical waste. |
Disposal
-
All waste materials contaminated with this compound, including empty containers, pipette tips, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1]
Experimental Protocol: In Vitro Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the inhibitory activity of this compound on DYRK1A.
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate (RRRFRPASPLRGPPK)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
96-well assay plates
-
ADP-Glo™ Kinase Assay kit (or similar)
Procedure:
-
Prepare Reagents:
-
Dilute the recombinant DYRK1A enzyme in kinase assay buffer to the desired concentration.
-
Prepare a solution of the DYRKtide substrate in the kinase assay buffer.
-
Prepare a solution of ATP in the kinase assay buffer.
-
Prepare serial dilutions of the this compound stock solution in DMSO, and then dilute further in the kinase assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Kinase assay buffer
-
DYRK1A enzyme solution
-
This compound solution at various concentrations (or DMSO as a vehicle control)
-
-
Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add the DYRKtide substrate and ATP solution to each well to start the kinase reaction.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detect Kinase Activity:
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of this compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Safe Handling Workflow and a Key Signaling Pathway
To further clarify the procedural flow and the biological context of this compound, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
